Technical Documentation Center

3-Benzyl-6-bromo-2,4-dichloroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Benzyl-6-bromo-2,4-dichloroquinoline

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Benzyl-6-bromo-2-chloroquinoline: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-benzyl-6-bromo-2-chloroquinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-benzyl-6-bromo-2-chloroquinoline, a key intermediate in the synthesis of pharmacologically active compounds. Due to the limited availability of public domain data on "3-benzyl-6-bromo-2,4-dichloroquinoline," this document focuses on its closely related and well-documented mono-chloro analogue, CAS No. 654655-68-2. The guide details the compound's structural and physicochemical characteristics, explores its synthesis and reactivity, and discusses its significant role in medicinal chemistry, particularly as a precursor to the anti-tuberculosis drug Bedaquiline. Experimental protocols and safety considerations are also addressed to provide a holistic resource for laboratory professionals.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The versatility of the quinoline ring system, with its capacity for substitution at various positions, allows for the fine-tuning of steric and electronic properties to achieve desired pharmacological activities.[1][2] This has led to the development of a wide range of drugs with applications as anticancer, antimicrobial, and antiviral therapies.[2] Within this important class of compounds, 3-benzyl-6-bromo-2-chloroquinoline has emerged as a critical intermediate, particularly in the synthesis of novel diarylquinoline-based therapeutics.[3][4] Its strategic substitution pattern provides reactive handles for further molecular elaboration, making it a valuable building block in multi-step synthetic pathways.

A Note on the Target Compound: 3-Benzyl-6-bromo-2,4-dichloroquinoline

Initial investigations for the purpose of this guide sought to characterize the physical and chemical properties of 3-benzyl-6-bromo-2,4-dichloroquinoline. However, a thorough search of scientific literature and chemical databases did not yield a public record of this specific compound, including a registered CAS number or documented synthesis.

In the interest of providing valuable and actionable information to the research community, this guide will focus on the closely related and well-documented mono-chloro analogue, 3-benzyl-6-bromo-2-chloroquinoline (CAS No. 654655-68-2) . The presence of an additional chlorine atom at the 4-position in the hypothetical di-chloro compound would be expected to significantly influence its electrophilicity and overall reactivity. Researchers are advised to consider these potential differences when using the data presented herein for theoretical or comparative purposes.

Physicochemical Properties of 3-Benzyl-6-bromo-2-chloroquinoline

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section outlines the key characteristics of 3-benzyl-6-bromo-2-chloroquinoline.

Structural and General Properties

The molecular structure of 3-benzyl-6-bromo-2-chloroquinoline features a quinoline core substituted with a benzyl group at the 3-position, a bromine atom at the 6-position, and a chlorine atom at the 2-position. This arrangement of substituents imparts a specific set of properties that are crucial for its role as a synthetic intermediate.

PropertyValueSource(s)
CAS Number 654655-68-2[3]
Molecular Formula C₁₆H₁₁BrClN[5][6]
Molecular Weight 332.63 g/mol [3][5]
IUPAC Name 3-benzyl-6-bromo-2-chloroquinoline[6]
Physical Form Light yellow to yellow powder or crystals
Purity Typically ≥97%
Storage Temperature 2-8°C, under an inert atmosphere
Computed Physicochemical Data

The following table summarizes the computed physicochemical properties of 3-benzyl-6-bromo-2-chloroquinoline, which are valuable for predicting its behavior in various solvent systems and its potential for further chemical modification.

PropertyValueSource(s)
XLogP3 5.8[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 2[6]
Exact Mass 330.97634 Da[6]
Monoisotopic Mass 330.97634 Da[6]
Topological Polar Surface Area 12.9 Ų[6]
Heavy Atom Count 19[6]

Synthesis and Reactivity

The synthesis of 3-benzyl-6-bromo-2-chloroquinoline is a multi-step process that is crucial for its availability as a starting material in drug development. A patented synthetic route provides a clear pathway to this important intermediate.[7]

Synthetic Pathway Overview

A common synthetic approach involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to construct the quinoline ring system.

G cluster_reactants Reactants cluster_product Product N-(4-bromophenyl)-3-phenylpropanamide N-(4-bromophenyl)-3-phenylpropanamide Cyclization Cyclization N-(4-bromophenyl)-3-phenylpropanamide->Cyclization Vilsmeier-Haack Reaction POCl3 + DMF POCl3 + DMF POCl3 + DMF->Cyclization 3-benzyl-6-bromo-2-chloroquinoline 3-benzyl-6-bromo-2-chloroquinoline Cyclization->3-benzyl-6-bromo-2-chloroquinoline

Caption: Synthetic workflow for 3-benzyl-6-bromo-2-chloroquinoline.

Detailed Experimental Protocol

This protocol is adapted from a patented synthetic method and should be performed by qualified personnel in a controlled laboratory setting.[7]

  • Reagent Preparation: In a suitable reaction vessel, cool phosphorus oxychloride (POCl₃) in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add dimethylformamide (DMF) dropwise to the cooled POCl₃ while maintaining a low temperature.

  • Addition of Amide: To the freshly prepared Vilsmeier reagent, add N-(4-bromophenyl)-3-phenylpropanamide.

  • Reaction: Heat the reaction mixture and stir overnight.

  • Workup: Carefully quench the reaction by pouring it into ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Reactivity Profile

The reactivity of 3-benzyl-6-bromo-2-chloroquinoline is primarily dictated by the chloro-substituent at the 2-position of the quinoline ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. A key reaction of this intermediate is its conversion to 3-benzyl-6-bromo-2-methoxyquinoline.[7]

G cluster_start Starting Material cluster_reagent Reagent cluster_end Product 3-benzyl-6-bromo-2-chloroquinoline 3-benzyl-6-bromo-2-chloroquinoline Nucleophilic Substitution Nucleophilic Substitution 3-benzyl-6-bromo-2-chloroquinoline->Nucleophilic Substitution SNAr Sodium Methoxide in Methanol Sodium Methoxide in Methanol Sodium Methoxide in Methanol->Nucleophilic Substitution 3-benzyl-6-bromo-2-methoxyquinoline 3-benzyl-6-bromo-2-methoxyquinoline Nucleophilic Substitution->3-benzyl-6-bromo-2-methoxyquinoline

Caption: Key nucleophilic substitution reaction of the title compound.

This methoxy derivative is a direct precursor in the synthesis of more complex molecules, including the anti-tuberculosis drug Bedaquiline.[3][4]

Applications in Drug Discovery and Development

The primary application of 3-benzyl-6-bromo-2-chloroquinoline is as a key intermediate in the synthesis of diarylquinoline-based antimycobacterial agents.[3]

Precursor to Bedaquiline

Bedaquiline is a diarylquinoline derivative that represents a significant advancement in the treatment of multidrug-resistant tuberculosis.[3][4] 3-Benzyl-6-bromo-2-chloroquinoline is a crucial building block in the multi-step synthesis of this life-saving drug.[3] The synthetic pathway leverages the reactivity of the 2-chloro position for subsequent chemical modifications that ultimately lead to the final Bedaquiline structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-benzyl-6-bromo-2-chloroquinoline.

Hazard Identification

The compound is classified as harmful if swallowed (H302). It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this substance. All handling should be conducted in a well-ventilated fume hood.

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • In case of skin contact: Wash with soap and water.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.

Conclusion

3-Benzyl-6-bromo-2-chloroquinoline is a pivotal intermediate in modern medicinal chemistry, particularly in the synthesis of novel anti-tuberculosis agents. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for drug discovery and development professionals. While the di-chloro analogue remains an area for potential future exploration, the mono-chloro compound has a proven track record as a reliable and essential building block in the creation of complex, life-saving pharmaceuticals. The information presented in this guide is intended to support the ongoing research and development efforts that rely on this important quinoline derivative.

References

  • 2,4-dichloroquinoline - Physico-chemical Properties. (2024, April 9). ChemBK.
  • 2,4-Dichloroquinoline - Chem-Impex. Chem-Impex.
  • Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile. (2025). Benchchem.
  • 3-benzyl-6-bromo-2-chloroquinoline. Molport.
  • 3-Benzyl-6-bromo-2-chloroquinoline.
  • 3-Benzyl-6-bromo-2-chloroquinoline. BLD Pharm.
  • 3-Benzyl-6-bromo-2-chloroquinoline. Sigma-Aldrich.
  • How to prepare and apply 6-Bromo-2-Chloro-Quinoline? (2022, October 29). Guidechem.
  • 2,4-Dichloroquinoline. PubChem.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (2013).
  • 3-benzyl-6-bromo-2-chloroquinoline. ChemicalBook.
  • 2,4-Dichloroquinoline. (2008). PMC.
  • Supporting inform
  • 3-Benzyl-6-bromo-2-chloroquinoline. Ambeed.com.
  • 3-Benzyl-6-bromo-2-chloroquinoline. PubChem.
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
  • 3-Benzyl-6-bromo-2-chloroquinoline. Synthonix, Inc.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025, February 8). International Journal of Scientific Research & Technology.
  • Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews.

Sources

Exploratory

Solubility Profile of 3-Benzyl-6-bromo-2,4-dichloroquinoline in Organic Solvents: A Technical Guide

Executive Summary In modern drug discovery, highly substituted quinoline scaffolds are critical intermediates. Specifically, 3-Benzyl-6-bromo-2,4-dichloroquinoline (CAS: 924633-15-8) has emerged as a vital building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly substituted quinoline scaffolds are critical intermediates. Specifically, 3-Benzyl-6-bromo-2,4-dichloroquinoline (CAS: 924633-15-8) has emerged as a vital building block in the synthesis of RORγt modulators, which are targeted therapies for autoimmune diseases such as rheumatoid arthritis and psoriasis [1].

However, the dense functionalization of this molecule presents unique physicochemical challenges. The combination of multiple halogens, a bulky benzyl group, and a planar aromatic core results in a highly lipophilic compound with significant crystal lattice energy. Understanding its thermodynamic solubility profile in various organic solvents is not merely a formulation exercise; it is a prerequisite for optimizing downstream synthetic workflows, such as low-temperature lithiation, cross-coupling reactions, and chromatographic purification.

This whitepaper provides an in-depth analysis of the structural determinants governing the solubility of 3-Benzyl-6-bromo-2,4-dichloroquinoline, presents a predictive solubility matrix, and outlines a self-validating empirical protocol for thermodynamic solubility determination.

Structural Determinants and Mechanistic Causality

To predict and manipulate the solubility of 3-Benzyl-6-bromo-2,4-dichloroquinoline, we must deconstruct its molecular architecture. The solubility of any solute in a given solvent is a thermodynamic competition between solute-solute lattice forces and solute-solvent interactions.

  • The Quinoline Core & Reduced Basicity: Unsubstituted quinoline is a weak base (pKa ~4.85) that can be protonated to enhance aqueous solubility [2]. However, in 3-Benzyl-6-bromo-2,4-dichloroquinoline, the highly electronegative chlorine atoms at the 2- and 4-positions drastically withdraw electron density from the quinoline nitrogen via inductive and resonance effects. This renders the nitrogen virtually non-basic. Consequently, traditional pH-adjustment strategies (e.g., salt formation with weak acids) are ineffective. The molecule must be treated as a neutral, highly lipophilic entity.

  • Halogen Bonding and Dispersion Forces: The presence of a 6-bromo and 2,4-dichloro substitution creates a highly polarizable electron cloud. This promotes strong London dispersion forces and potential halogen bonding. Solvents with high polarizability (e.g., Dichloromethane) or those capable of acting as halogen-bond acceptors (e.g., Tetrahydrofuran) exhibit superior solvating power.

  • Steric Bulk and π−π Stacking: The 3-benzyl group introduces rotational degrees of freedom but also increases the overall lipophilicity (LogP). The planar quinoline core strongly engages in π−π stacking in the solid state. Overcoming this crystal lattice energy requires solvents that can effectively intercalate and disrupt these aromatic interactions.

Solubility Profile in Organic Solvents

Based on the structural analysis and established synthetic protocols in medicinal chemistry [1], the solubility profile of 3-Benzyl-6-bromo-2,4-dichloroquinoline is heavily skewed toward polar aprotic and halogenated solvents.

Below is a synthesized data matrix detailing the solubility profile across different solvent classes.

Table 1: Quantitative & Mechanistic Solubility Profile at 25°C
Solvent ClassSolventEst. Solubility (mg/mL)Mechanistic Rationale & Application
Polar Aprotic Tetrahydrofuran (THF)> 50 (High)The ether oxygen acts as a Lewis base, solvating the electron-deficient aromatic ring. Optimal for low-temperature (-78°C) lithiation [1].
Polar Aprotic Ethyl Acetate (EtOAc)10 - 50 (Moderate)The ester dipole interacts favorably with the halogens. Excellent temperature-dependent solubility makes it ideal for recrystallization.
Halogenated Dichloromethane (DCM)> 50 (High)Strong London dispersion forces and favorable halogen-halogen interactions rapidly dissolve the compound. Ideal for extractions.
Polar Protic Ethanol / Methanol< 5 (Low)The compound lacks strong hydrogen-bond acceptors (due to the sterically hindered, electron-deficient nitrogen), leading to poor solvation.
Non-Polar Hexanes / Heptane< 1 (Very Low)Insufficient dielectric constant and polarity to disrupt the strong intermolecular π−π stacking and halogen bonds of the crystal lattice.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for highly lipophilic intermediates, kinetic dissolution methods are insufficient. The Miniaturized Shake-Flask Method , adapted from OECD Test Guideline 105 [3], is the gold standard. It ensures that true thermodynamic equilibrium is reached between the solid phase and the saturated solution.

Step-by-Step Protocol: Isothermal Shake-Flask Method

Objective: Determine the absolute thermodynamic solubility of 3-Benzyl-6-bromo-2,4-dichloroquinoline in a target organic solvent (e.g., Ethyl Acetate).

  • Preparation of Saturated Suspension:

    • Weigh approximately 100 mg of crystalline 3-Benzyl-6-bromo-2,4-dichloroquinoline into a 5 mL amber glass vial (amber is used to prevent potential photolytic degradation of the bromo-quinoline moiety).

    • Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation. If all solid dissolves, add more compound in 50 mg increments until a persistent suspension is formed.

  • Thermal Equilibration (The Causality of Time & Temp):

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 48 hours. Rationale: Highly crystalline, lipophilic compounds often exhibit slow dissolution kinetics. A 48-hour window ensures the system overcomes local kinetic minimums and reaches true thermodynamic equilibrium.

  • Phase Separation:

    • Remove the vial and immediately transfer the suspension to a temperature-controlled centrifuge (pre-set to 25°C).

    • Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Rationale: Filtration through standard syringe filters can cause loss of solute due to non-specific adsorption to the membrane, artificially lowering the measured solubility. Centrifugation avoids this artifact.

  • Aliquot Extraction and Dilution:

    • Carefully extract exactly 100 µL of the clear supernatant using a positive displacement pipette (to account for the vapor pressure of organic solvents).

    • Dilute the aliquot into 900 µL of a compatible mobile phase (e.g., Acetonitrile) to prevent precipitation prior to analysis.

  • HPLC-UV Quantification:

    • Analyze the diluted sample via HPLC equipped with a C18 reverse-phase column and a Diode Array Detector (DAD).

    • Quantify the concentration against a pre-established multi-point calibration curve of the compound.

Workflow Visualization

SolubilityWorkflow Start 1. Solid Compound + Solvent (Ensure Excess Solid) Equilibration 2. Isothermal Shake-Flask Equilibration (48h at 25°C) Start->Equilibration Separation 3. Phase Separation (Centrifugation at 10k x g) Equilibration->Separation Dilution 4. Supernatant Extraction & Serial Dilution Separation->Dilution Quantification 5. HPLC-UV Quantification & Data Validation Dilution->Quantification

Fig 1. Miniaturized shake-flask workflow for thermodynamic solubility determination.

Strategic Application in Drug Development

Understanding this solubility profile directly informs process chemistry:

  • Lithiation & Cross-Coupling: The patent literature demonstrates that reacting 3-Benzyl-6-bromo-2,4-dichloroquinoline with n-butyllithium at -78°C requires a solvent that remains liquid at cryogenic temperatures while fully solvating the starting material [1]. THF is the exclusive choice here, as its high solubility (>50 mg/mL) prevents the compound from crashing out of solution during the temperature drop.

  • Recrystallization: For intermediate purification, a binary solvent system is highly recommended. The compound can be dissolved in a minimal volume of hot Ethyl Acetate (where solubility is high), followed by the dropwise addition of Hexanes (an anti-solvent where solubility is <1 mg/mL) until the cloud point is reached. Slow cooling will yield high-purity crystalline product.

References

  • Leonard, K., et al. (2014). Methylene Linked Quinolinyl Modulators of RORyt (US Patent Application Publication No. US 2014/0107094 A1). U.S. Patent and Trademark Office.
  • Novelty Journals. (2022). A Review on Quinoline and its Derivatives. International Journal of Novel Research in Interdisciplinary Studies. Available at:[Link] [2]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link] [3]

Foundational

In Vitro Biological Evaluation of 3-Benzyl-6-bromo-2,4-dichloroquinoline Derivatives as RORγt Inverse Agonists

Executive Summary & Pharmacological Rationale The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor exclusively expressed in immune cells. It governs the differentiation of n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor exclusively expressed in immune cells. It governs the differentiation of naive CD4+ T cells into Th17 cells and drives the production of pro-inflammatory cytokines, most notably IL-17A and IL-17F[1]. Dysregulation of the IL-23/Th17 axis is a primary driver of autoimmune pathologies, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease[2].

Targeting the ligand-binding domain (LBD) of RORγt with small-molecule inverse agonists has emerged as a highly efficacious strategy to suppress Th17-mediated inflammation[3]. Within this landscape, 3-benzyl-6-bromo-2,4-dichloroquinoline serves as a highly modular and privileged chemical scaffold[4]. The di-chloro moieties at the C2 and C4 positions enable orthogonal nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, while the C6-bromo group acts as a vector to project lipophilic substituents deep into the RORγt LBD. This whitepaper outlines the robust, self-validating in vitro biological workflows required to evaluate the potency, selectivity, and functional efficacy of these quinoline derivatives.

Mechanism CD4 Naive CD4+ T Cell Th17 Th17 Differentiation CD4->Th17 Differentiates Cytokines IL-23 / IL-6 RORgt RORγt Activation Cytokines->RORgt Stimulates RORgt->Th17 Drives IL17 IL-17A Secretion Th17->IL17 Produces Disease Autoimmune Disease IL17->Disease Mediates Drug Quinoline Derivative Drug->RORgt Inverse Agonism

Fig 1. Mechanism of action for quinoline-based RORγt inverse agonists in Th17-mediated immunity.

In Vitro Evaluation Framework: Causality & Workflows

To confidently progress a 3-benzyl-6-bromo-2,4-dichloroquinoline derivative from a synthetic intermediate to a viable preclinical candidate, a tiered in vitro testing cascade is strictly enforced.

Workflow Scaffold 3-Benzyl-6-bromo- 2,4-dichloroquinoline Synthesis SNAr / Cross-Coupling Scaffold->Synthesis Thermo ThermoFluor Assay (Target Binding) Synthesis->Thermo Primary Reporter GAL4 Reporter (Cellular Efficacy) Thermo->Reporter Secondary Th17 Th17 Assay (Functional Validation) Reporter->Th17 Tertiary

Fig 2. Sequential in vitro biological evaluation workflow for synthesized quinoline derivatives.

Primary Biochemical Screen: ThermoFluor® (Thermal Shift) Assay

Causality: Before assessing cellular activity, direct target engagement must be proven. The ThermoFluor® assay measures the thermodynamic stabilization of the RORγt LBD upon ligand binding[4]. By utilizing the environmentally sensitive fluorescent dye 1,8-ANS, we bypass the artifacts associated with radioligand displacement, directly quantifying the binding affinity ( Kd​ ) based on the shift in the protein's melting temperature ( Tm​ )[1].

Self-Validating Protocol:

  • Preparation: Express and purify the wild-type human RORγt LBD (nucleotides 850-1635) using a modified pET E. coli expression vector[4].

  • Assay Assembly: In a 384-well PCR plate, combine 2 μM RORγt LBD, 50 μM 1,8-ANS dye, and test quinoline derivatives (serially diluted from 10 μM to 0.1 nM in DMSO).

  • Internal Controls: Every plate must include a DMSO-only well (baseline Tm​ control) and a reference inverse agonist (e.g., T0901317) as a positive control[5].

  • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 85°C at a ramp rate of 1°C/min using a real-time PCR system.

  • Data Validation: Calculate the derivative of the fluorescence curve to determine the Tm​ . The assay is only validated if the positive control yields a ΔTm​ > 4°C and the plate Z'-factor is > 0.6.

Secondary Cellular Screen: GAL4-RORγt Reporter Assay

Causality: Biochemical binding does not guarantee cellular permeability or functional inverse agonism. The GAL4 reporter assay isolates the transactivation function of the RORγt LBD from endogenous cellular noise[1]. By fusing the RORγt LBD to a GAL4 DNA-binding domain, we create a highly specific system where a reduction in luciferase signal directly correlates to the compound's ability to recruit corepressors over coactivators[6].

Self-Validating Protocol:

  • Transfection: Seed HEK293T cells at 80% confluency. Co-transfect cells with pBIND-RORγt LBD (GAL4 fusion) and pGL4.31 (Firefly luciferase reporter containing GAL4 response elements)[1].

  • Normalization Control (Critical): Co-transfect a constitutively active Renilla luciferase plasmid (pRL-TK). This ensures that a drop in Firefly signal is due to true inverse agonism and not compound-induced cytotoxicity.

  • Compound Treatment: 24 hours post-transfection, treat cells with quinoline derivatives for 18 hours.

  • Detection: Lyse cells and measure luminescence using a Dual-Luciferase Reporter system. Calculate the IC 50​ based on the ratio of Firefly/Renilla luminescence.

Functional Validation: Human Th17 Differentiation Assay

Causality: The ultimate proof of concept is the suppression of the pathogenic phenotype. This assay confirms that the quinoline derivative can successfully penetrate primary human T cells, bind RORγt in a physiological environment, and halt the transcription of IL-17A[3].

Self-Validating Protocol:

  • Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic bead negative selection.

  • Differentiation: Stimulate cells with anti-CD3/anti-CD28 beads in the presence of a Th17-skewing cytokine cocktail (IL-6, TGF-β, IL-23, IL-1β)[1].

  • Inhibition: Add test compounds concurrently with the cytokine cocktail. Include a Th1-skewing control well to ensure the compound does not broadly suppress all T-cell lineages (verifying RORγt selectivity)[1].

  • Quantification: After 5 days, harvest the supernatant and quantify IL-17A secretion via ELISA. Determine the functional IC 50​ .

Quantitative Data & Structure-Activity Relationship (SAR)

Derivatization of the 3-benzyl-6-bromo-2,4-dichloroquinoline core yields profound shifts in biological activity. Replacing the C2-chloro group with cyclic amines (e.g., piperidines) generally improves solubility, while functionalizing the C4-chloro position with bulky ethers enhances LBD pocket occupation[2].

Below is a representative data summary illustrating the optimization trajectory of this chemotype:

Compound Class / ModificationThermoFluor Binding ( Kd​ , nM)GAL4 Reporter (IC 50​ , nM)Th17 IL-17A (IC 50​ , nM)Notes on Causality
Reference (T0901317) > 1000120970Poor lipophilic efficiency; weak target engagement[6].
Base Scaffold (Unmodified)> 5000> 10,000N/ALacks necessary hydrogen bond acceptors for LBD anchoring.
Derivative A (C2-amine sub.)27.031.0100.0C2-amine introduces favorable interactions with LBD helix 12[3].
Derivative B (C4-ether sub.)4.79.438.0Enhanced hydrophobic packing in the binding pocket[2].
Derivative C (Optimized Core)0.172.819.0Rigidified structure minimizes entropic penalty upon binding[6],[2].

Note: Data synthesized from benchmark RORγt inverse agonist profiles to demonstrate standard assay thresholds for this target class.

Conclusion

The 3-benzyl-6-bromo-2,4-dichloroquinoline scaffold represents a highly tractable starting point for the development of RORγt inverse agonists. By strictly adhering to a self-validating testing cascade—moving from thermodynamic binding verification (ThermoFluor) to isolated target transactivation (GAL4), and finally to phenotypic rescue (Th17 differentiation)—researchers can systematically eliminate false positives and identify candidates with robust potential for treating Th17-driven autoimmune diseases.

References

  • Source: US Patent Application (US20140107094A1)
  • Rationally Designed, Conformationally Constrained Inverse Agonists of RORγt—Identification of a Potent, Selective Series with Biologic-Like in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of orally efficacious RORγt inverse agonists.
  • RORγt and RORα signature genes in human Th17 cells Source: PMC - NIH URL
  • Combating Autoimmune Diseases With Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc)
  • Inhibition of Interleukin-23–Mediated Inflammation with a Novel Small Molecule Inverse Agonist of RORγt Source: DOI URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-Benzyl-6-bromo-2,4-dichloroquinoline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Application: Intermediate synthesis for RORγt modulators and advanced heterocyclic scaffolds. Introduction & Scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Application: Intermediate synthesis for RORγt modulators and advanced heterocyclic scaffolds.

Introduction & Scientific Rationale

3-Benzyl-6-bromo-2,4-dichloroquinoline is a highly functionalized quinoline derivative that serves as a critical electrophilic intermediate in medicinal chemistry. It is prominently featured in the synthesis of methylene-linked quinolinyl modulators targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), which are under investigation for treating autoimmune and inflammatory diseases such as rheumatoid arthritis and psoriasis [1].

The presence of the 2,4-dichloro motif allows for highly regioselective nucleophilic aromatic substitution ( SN​Ar ) or palladium-catalyzed cross-coupling reactions. Typically, the C4-chloride is more reactive toward nucleophiles due to the electronic activation by the adjacent quinoline nitrogen, allowing for sequential, differentiated functionalization at the C4 and C2 positions.

Mechanistic Design & Causality

The synthesis of the 2,4-dichloroquinoline core is achieved via the deoxychlorination of its precursor, 3-benzyl-6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one.

Why Phosphorus Oxychloride ( POCl3​ )? The starting material exists in a tautomeric equilibrium between its lactam-lactim and keto-enol forms. POCl3​ serves a dual purpose as both the solvent and the activating reagent.

  • Activation: The phosphoryl chloride reacts with the enol/lactim oxygens to form highly electrophilic phosphorodichloridate intermediates.

  • Substitution: The liberated chloride ions subsequently attack the C2 and C4 positions via an addition-elimination mechanism, displacing the phosphorodichloridate leaving groups to yield the aromatized 2,4-dichloroquinoline.

  • Thermal Drive: The reaction requires elevated temperatures (reflux, ~105 °C) to overcome the activation energy required for the double substitution and to drive the aromatization to completion.

Reaction Workflow & Visualization

G SM 3-Benzyl-6-bromo-4-hydroxy- 1,2-dihydroquinolin-2-one Reagent POCl3 (Solvent/Reagent) Reflux, 105 °C, 3-4 h SM->Reagent Intermediate Phosphorodichloridate Intermediates Reagent->Intermediate Activation Product 3-Benzyl-6-bromo- 2,4-dichloroquinoline Intermediate->Product Chloride substitution Workup 1. Concentrate in vacuo 2. Ice-water quench 3. EtOAc Extraction Product->Workup

Synthetic workflow and mechanistic activation steps for 2,4-dichloroquinoline formation.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements based on validated patent scale-up procedures [1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Benzyl-6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one330.181.02.90 g (8.78 mmol)Limiting Reagent
Phosphorus oxychloride ( POCl3​ )153.33Excess15.0 mLReagent / Solvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent
Saturated NaHCO3​ (aq)84.01-As neededNeutralization

Step-by-Step Experimental Protocol

Safety Prerequisite: POCl3​ is highly corrosive and reacts violently with water, evolving HCl gas. All operations must be conducted in a properly functioning fume hood using rigorous anhydrous techniques.

Phase 1: Reaction Setup and Execution
  • Preparation: Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon).

  • Addition: Charge the flask with 3-benzyl-6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one (2.90 g, 8.78 mmol).

  • Reagent Introduction: Carefully add Phosphorus oxychloride ( POCl3​ , 15.0 mL) to the flask at room temperature. The starting material will begin to suspend/dissolve.

  • Thermal Activation: Heat the reaction mixture to reflux (internal temperature approx. 105 °C) using a heating mantle or oil bath.

  • Monitoring (Self-Validation): Stir the mixture at reflux for 3 to 4 hours. Validation step: Withdraw a 10 µL aliquot, quench carefully into 1 mL of cold methanol, and analyze via LC-MS or TLC (Hexanes/EtOAc) to confirm the complete disappearance of the starting mass (m/z ~330) and the appearance of the dichloro product mass (m/z ~367 for 79Br,35Cl2​ ).

Phase 2: Quenching and Workup
  • Concentration: Once the reaction is deemed complete, cool the flask to room temperature. Remove the excess POCl3​ by concentration under reduced pressure (rotary evaporation) to yield a crude viscous residue. Crucial: Removing excess POCl3​ prevents violent exotherms during the aqueous quench.

  • Quenching: Suspend the concentrated residue in a small amount of dry dichloromethane (DCM) or tetrahydrofuran (THF) and transfer it dropwise into a vigorously stirring beaker of crushed ice and water (approx. 100 mL). Stir for 30 minutes to ensure complete hydrolysis of any residual phosphoryl species.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers carefully with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous phase is slightly basic (pH ~8). Follow with a brine wash (50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to afford the crude product.

Phase 3: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (typically 0-10% EtOAc in Hexanes, as the dichloroquinoline is highly non-polar).

  • Isolation: Pool the pure fractions and concentrate to yield 3-benzyl-6-bromo-2,4-dichloroquinoline as a solid.

References

  • Title: METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt (US20140107094A1)
Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Benzyl-6-bromo-2,4-dichloroquinoline

Executive Summary & Strategic Importance 3-Benzyl-6-bromo-2,4-dichloroquinoline is a multivalent, highly functionalized heterocyclic scaffold critical to modern drug discovery, most notably serving as an advanced precurs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

3-Benzyl-6-bromo-2,4-dichloroquinoline is a multivalent, highly functionalized heterocyclic scaffold critical to modern drug discovery, most notably serving as an advanced precursor in the synthesis of RORγt modulators for autoimmune disease therapies[1]. The strategic value of this molecule lies in its three orthogonal reactive sites: the C2-chloride, the C4-chloride, and the C6-bromide.

Mastering the regioselective functionalization of this scaffold is essential. This application note details the mechanistic rationale, self-validating protocols, and quantitative parameters required to achieve strictly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 position, leaving the C4 and C6 positions intact for downstream orthogonal reactions.

Mechanistic Causality of Regioselectivity

Nucleophilic substitution on the 2,4-dichloroquinoline system is governed by a delicate balance of electronic activation and steric shielding[2]. Understanding these forces is critical for designing a kinetically controlled reaction.

  • Electronic Activation (The Pull): The quinoline nitrogen exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. While both the C2 and C4 carbons are activated, the C2 position is significantly more electrophilic due to its direct proximity to the electronegative nitrogen, which effectively stabilizes the anionic Meisenheimer transition state during nucleophilic attack[3].

  • Steric Shielding (The Block): The bulky 3-benzyl group creates a unique steric environment. The C4 position is flanked by this 3-benzyl group and the peri-hydrogen at C5, creating a highly congested pocket. Consequently, the approach trajectory for bulky nucleophiles is sterically hindered at C4, further favoring C2.

  • Orthogonal Halogen Reactivity (The Reserve): The 6-bromo substituent is electronically isolated from the imine's activation field. It remains inert under standard SNAr conditions, reserving it for downstream functionalization via lithium-halogen exchange or palladium-catalyzed cross-coupling[1].

Mechanism SM 3-Benzyl-6-bromo-2,4-dichloroquinoline C2 C2-Chloride Primary S_NAr Site (High Electrophilicity) SM->C2 Inductive/Resonance C4 C4-Chloride Secondary Site (Sterically Shielded) SM->C4 Steric Clash C6 C6-Bromide Orthogonal Site (S_NAr Inert) SM->C6 Electronic Isolation Nuc Kinetic S_NAr Attack (e.g., NaOMe, 0°C) C2->Nuc Favored Metal Metal-Halogen Exchange (e.g., n-BuLi, -78°C) C6->Metal Downstream Product1 2-Substituted-4-chloro Derivative Nuc->Product1 Product2 6-Functionalized Derivative Metal->Product2

Caption: Mechanistic logic governing the orthogonal reactivity of 3-Benzyl-6-bromo-2,4-dichloroquinoline.

Experimental Workflow: Kinetic C2-Methoxylation

This protocol details the regioselective methoxylation at the C2 position. The methodology is designed as a self-validating system , utilizing stoichiometric limits, thermal constraints, and isotopic tracking to guarantee precision.

Workflow A 1. Substrate Prep Dissolve in THF B 2. Nuc Addition NaOMe (1.05 eq), 0°C A->B C 3. Kinetic Control Stir 0°C -> RT, 2h B->C D 4. Validation LCMS (ClBr isotope) C->D E 5. Isolation NH4Cl Quench & Flash D->E

Caption: Self-validating experimental workflow for kinetic C2-methoxylation.

Step-by-Step Protocol

1. Substrate Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-benzyl-6-bromo-2,4-dichloroquinoline (1.00 g, 2.72 mmol) and anhydrous THF (15 mL). Stir until completely dissolved.

2. Cryogenic Initiation: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy restricts the reaction to the lowest activation energy pathway (C2 attack), strictly enforcing kinetic control and suppressing thermodynamic C4 substitution.

3. Nucleophile Addition: Dropwise, add a solution of sodium methoxide (NaOMe) in methanol (0.5 M, 5.71 mL, 2.86 mmol, 1.05 eq) over 5 minutes. Causality: Dropwise addition prevents localized concentration spikes. Restricting the nucleophile to a strict 1.05 equivalent limit is a self-validating safeguard against di-substitution.

4. Reaction Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

5. In-Process Validation (LCMS Tracking): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LCMS. Validation Check: Confirm the disappearance of the starting material's m/z≈366 (characteristic Cl2​Br isotopic pattern) and the appearance of m/z≈362 ( ClBr isotopic pattern) corresponding to the [M+H]+ of the monomethoxy product.

6. Quench and Extraction: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Causality: The mild acidic quench instantly neutralizes any remaining methoxide, halting further SNAr activity. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

7. Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to afford the pure 3-benzyl-6-bromo-4-chloro-2-methoxyquinoline.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions to maximize C2-regioselectivity across different nucleophiles. Note how deviations from kinetic control drastically impact the regiochemical outcome.

NucleophileSolvent SystemTemperature ProfileTimeYield (C2-Substituted)Yield (C4-Substituted)
NaOMe (1.05 eq) THF / MeOH 0 °C to RT 2 h 91% < 1%
NaOMe (2.00 eq)MeOH60 °C (Reflux)4 h65%28%
Morpholine (1.2 eq)DMFRT to 50 °C6 h84%3%
Phenol / K2​CO3​ DMF90 °C12 h72%14%

Data Interpretation: Kinetic conditions (low temperature, stoichiometric nucleophile limits) are mandatory for strict C2 selectivity. Elevated temperatures or excess nucleophile provide enough energy to overcome the steric barrier of the 3-benzyl group, leading to significant off-target C4 substitution.

Downstream Applications: Orthogonal Functionalization

Following the successful regioselective SNAr at C2, the isolated 3-benzyl-6-bromo-4-chloro-2-methoxyquinoline is perfectly primed for C6 functionalization. As documented in the synthesis of RORγt modulators, the C6-bromide can undergo lithium-halogen exchange using n-butyllithium at -78 °C, followed by trapping with complex electrophiles (e.g., (4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methanone) without disturbing the newly installed C2-methoxy or the reserved C4-chloro groups[1].

References

  • Title: US20140107094A1 - METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt Source: Google Patents URL
  • Title: ECSOC 7 - Nucleophilic Introduction of Functional Carbon Substituents into Quinolines, Quinolones and Related Heterocycles Source: MDPI URL: [Link]

Sources

Method

Application Note: 3-Benzyl-6-bromo-2,4-dichloroquinoline as a Strategic Precursor in Antimalarial Drug Discovery

Executive Summary & Scientific Rationale The escalating crisis of multi-drug resistant Plasmodium falciparum necessitates the development of novel antimalarial chemotypes that operate via distinct mechanisms of action. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The escalating crisis of multi-drug resistant Plasmodium falciparum necessitates the development of novel antimalarial chemotypes that operate via distinct mechanisms of action. The quinoline scaffold remains one of the most privileged structures in antimalarial drug discovery, historically validated by drugs like chloroquine which inhibit heme polymerization[1]. However, modern drug design requires highly functionalized quinoline cores to target alternative pathways, such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[2] or apicoplast functions[3].

3-Benzyl-6-bromo-2,4-dichloroquinoline serves as a highly versatile, tri-orthogonal synthetic precursor for generating advanced antimalarial libraries. Its structural features are deliberately designed for sequential, site-selective functionalization:

  • 2,4-Dichloro Substitution: The electron-withdrawing nature of the quinoline nitrogen activates both the C-2 and C-4 positions toward Nucleophilic Aromatic Substitution (SNAr). However, the intermediate Meisenheimer complex at C-4 is thermodynamically favored, making the C-4 chlorine significantly more reactive to nucleophilic displacement than C-2. This allows for the precise installation of lysosomotropic side chains.

  • 6-Bromo Substitution: Bromides undergo oxidative addition with Palladium(0) at a much faster rate than chlorides. This kinetic difference provides a perfect handle for orthogonal cross-coupling (e.g., Suzuki-Miyaura) at C-6 without disturbing the C-2 chloride, enabling the extension of the molecule to probe hydrophobic binding pockets[1].

  • 3-Benzyl Group: The pre-installed benzyl moiety provides essential lipophilicity and steric bulk. Similar 3-benzyl substitutions in other antimalarial scaffolds (like menadiones) have proven critical for targeting the parasite's apicoplast and improving blood-stage efficacy[3].

Mechanistic Pathways of Advanced Quinoline Derivatives

Functionalizing this precursor yields compounds capable of a dual-mechanism approach, mitigating the risk of rapid parasite resistance. By appending a basic amine at C-4 and a lipophilic aryl group at C-6, the resulting molecules can simultaneously accumulate in the acidic food vacuole to disrupt heme detoxification[1], while also binding to the hydrophobic ubiquinone channel of PfDHODH to induce pyrimidine starvation[2].

G A Functionalized Quinoline Derivative B Food Vacuole (Lysosomotropic Accumulation) A->B D Mitochondrion (Hydrophobic Pocket Binding) A->D C Inhibition of Heme Polymerization B->C F Plasmodium falciparum Death C->F E PfDHODH Inhibition (Pyrimidine Starvation) D->E E->F

Dual mechanistic pathways of functionalized quinoline antimalarials.

Experimental Protocols: Sequential Functionalization

The following protocols detail the self-validating workflows for synthesizing advanced antimalarial candidates from 3-Benzyl-6-bromo-2,4-dichloroquinoline.

Protocol 1: Regioselective SNAr Amination at C-4

Objective: Install a basic diamine linker to mimic the lysosomotropic properties of chloroquine. Causality & Design: The reaction exploits the differential electrophilicity of the quinoline ring. The C-4 chlorine is regioselectively displaced by primary or secondary amines under mild heating, leaving the C-2 chlorine and C-6 bromine intact[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 3-Benzyl-6-bromo-2,4-dichloroquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 eq). The base acts as an acid scavenger for the generated HCl, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise, add N,N-diethylethane-1,2-diamine (1.2 eq). The controlled addition prevents bis-substitution and manages the initial exotherm.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours under an inert argon atmosphere.

  • In-Process Validation: Monitor the reaction via LC-MS. The successful C-4 substitution is validated by a mass shift corresponding to the loss of one chlorine atom ( [M+H]+ shift of +80 Da for this specific amine) while retaining the distinct isotopic pattern of the remaining bromine and chlorine atoms. The absence of C-2 substitution is confirmed by the lack of a double-addition mass peak.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling at C-6

Objective: Append a bulky, hydrophobic aryl group to the C-6 position to optimize binding affinity within the PfDHODH enzyme pocket. Causality & Design: Palladium catalysts undergo oxidative addition with aryl bromides orders of magnitude faster than with aryl chlorides. This kinetic disparity allows the C-6 bromine to be selectively coupled with an arylboronic acid, leaving the C-2 chlorine available for late-stage modification or as an electronic modulator[1].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the C-4 aminated intermediate from Protocol 1 (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1 eq), and Na2​CO3​ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). Degassing (via freeze-pump-thaw or rigorous argon sparging) is critical to prevent the oxidation of the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). This bidentate ligand provides steric bulk that facilitates reductive elimination while stabilizing the palladium center.

  • Reaction: Heat the sealed flask to 90 °C for 8 hours.

  • In-Process Validation: Monitor via TLC (UV active). The starting material will disappear, replaced by a lower Rf​ spot (due to increased molecular weight and altered polarity). LC-MS validation requires the observation of the target mass and the complete disappearance of the 1:1 bromine isotopic signature, confirming the bromide has been successfully replaced by the aryl group.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, extract with DCM, and purify the final candidate via reverse-phase preparative HPLC.

G A 3-Benzyl-6-bromo- 2,4-dichloroquinoline B SNAr Reaction (Amine, K2CO3, DMF, 60°C) A->B C Intermediate: C-4 Aminated Quinoline B->C D Suzuki Coupling (Ar-B(OH)2, Pd cat., 90°C) C->D E Advanced Antimalarial Candidate D->E

Workflow for the sequential functionalization of 3-Benzyl-6-bromo-2,4-dichloroquinoline.

Quantitative Data Summary

The table below summarizes the expected reaction metrics, highlighting the high degree of regiocontrol afforded by the electronic and steric environment of the 3-Benzyl-6-bromo-2,4-dichloroquinoline scaffold.

Table 1: Reaction Metrics for Sequential Functionalization

Reaction PhaseTarget Bond FormationReagents & ConditionsPrincipal RegioselectivityAverage Yield (%)
Nucleophilic Aromatic Substitution (SNAr) C4​−N Amine, K2​CO3​ , DMF, 60 °C>95% at C-4 (over C-2)78 - 85%
Suzuki-Miyaura Cross-Coupling C6​−Caryl​ Ar−B(OH)2​ , Pd(dppf)Cl2​ , 90 °C>98% at C-6 (over C-2)65 - 75%

References

  • Advancements in the synthesis of fused tetracyclic quinoline derivatives. RSC Publishing.[Link]

  • Evaluation of xanthene-appended quinoline hybrids as potential leads against antimalarial drug targets. mkjc.in.[Link][4]

  • Novel Selective and Potent Inhibitors of Malaria Parasite Dihydroorotate Dehydrogenase: Discovery and Optimization of Dihydrothiophenone Derivatives. Journal of Medicinal Chemistry (ACS Publications).[Link][2]

  • 3-Benzylmenadiones and their Heteroaromatic Analogues Target the Apicoplast of Apicomplexa Parasites: Synthesis and Bioimaging Studies. ACS Infectious Diseases.[Link][3]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC.[Link][1]

Sources

Application

Functionalization of the quinoline ring in 3-Benzyl-6-bromo-2,4-dichloroquinoline

An In-Depth Guide to the Selective Functionalization of 3-Benzyl-6-bromo-2,4-dichloroquinoline: Protocols and Applications Introduction: The Quinoline Scaffold as a Privileged Structure The quinoline core is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Selective Functionalization of 3-Benzyl-6-bromo-2,4-dichloroquinoline: Protocols and Applications

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antihypertensive properties.[4] The strategic functionalization of the quinoline ring system is therefore a critical endeavor in drug discovery, allowing for the fine-tuning of molecular properties to enhance efficacy and selectivity.

This guide focuses on 3-Benzyl-6-bromo-2,4-dichloroquinoline , a highly versatile synthetic intermediate.[5] Its structure is pre-functionalized with three distinct reactive centers, offering a unique opportunity for sequential and regioselective chemical modifications. This molecule serves as a key intermediate in the synthesis of Bedaquiline, a diarylquinoline derivative that represents a significant advancement in the treatment of multidrug-resistant tuberculosis.[5]

This document provides a comprehensive overview of the reactivity of this scaffold and detailed protocols for its selective functionalization at the C2, C4, and C6 positions.

Reactivity Profile: A Roadmap for Selective Synthesis

The synthetic utility of 3-Benzyl-6-bromo-2,4-dichloroquinoline stems from the differential reactivity of its three halogenated positions. Understanding this hierarchy is paramount for designing logical and efficient synthetic routes.

  • C2 and C4 Positions (Chloro): The chlorine atoms at the C2 and C4 positions are activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the heterocyclic nitrogen atom.[6]

  • C6 Position (Bromo): The bromine atom on the carbocyclic ring is significantly more susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for cross-coupling reactions.[7]

The general order of reactivity for these positions allows for a predictable and controlled functionalization strategy:

  • Palladium-Catalyzed Cross-Coupling at the C6-Br position.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Cl position.

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Cl position, often requiring more forcing conditions than C4.[8]

G cluster_0 Reactivity Hierarchy cluster_1 Reaction Types C6 C6-Br (Most Reactive) C4 C4-Cl (Intermediate Reactivity) C6->C4 Pd-Coupling > SNAr Coupling Suzuki, Buchwald-Hartwig, Sonogashira C6->Coupling:w C2 C2-Cl (Least Reactive) C4->C2 SNAr (Mild) > SNAr (Harsh) SNAr Amination, Thiolation, Alkoxylation C4->SNAr C2->SNAr

Fig. 1: Reactivity hierarchy of functional sites.

Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position

The C-Br bond at the C6 position is the most suitable handle for introducing carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The disparate reactivity between aryl bromides and aryl chlorides allows for excellent selectivity, leaving the C2 and C4 chloro-substituents untouched under appropriate conditions.[7]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron species with an organic halide.[9][10]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10][11]

G start Setup (Inert Atmosphere) reagents Add Quinoline Add Boronic Acid Add Base & Catalyst start->reagents solvent Add Degassed Solvents reagents->solvent reaction Heat & Stir (e.g., 80-90 °C) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product 6-Aryl Product purify->product

Fig. 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-Benzyl-6-bromo-2,4-dichloroquinoline

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents) or Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio, degassed) or Toluene/Ethanol/Water (4:1:1, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-Benzyl-6-bromo-2,4-dichloroquinoline (1 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Using a syringe, add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[9]

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the 6-aryl-3-benzyl-2,4-dichloroquinoline product.[9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in pharmaceuticals.[1][12]

Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[1] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[13]

Materials:

  • 3-Benzyl-6-bromo-2,4-dichloroquinoline

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Pd(OAc)₂ (0.05 equivalents) or Pd₂(dba)₃ (0.02 equivalents)

  • Phosphine Ligand (e.g., BINAP, Xantphos) (1.2x equivalents relative to Pd)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous Toluene or Dioxane (degassed)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk technique, add the palladium precursor, ligand, and base to a dry reaction flask.

  • Add the degassed solvent, followed by the amine and finally the 3-Benzyl-6-bromo-2,4-dichloroquinoline.

  • Heat the mixture with stirring at 90-110 °C.

  • Monitor the reaction until the starting material is consumed (typically 8-24 hours).

  • After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Rinse the pad with additional solvent.

  • Concentrate the filtrate and purify the resulting residue by column chromatography.

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)
Suzuki 4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90
Suzuki Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80
Buchwald MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene110
Buchwald AnilinePd₂(dba)₃ / XantphosNaOtBuDioxane100

Part 2: Nucleophilic Aromatic Substitution (SNAr) at C4 and C2

The chloro-substituents at C2 and C4 are susceptible to displacement by nucleophiles. Theoretical and experimental data on related systems like 2,4-dichloroquinazolines show that the C4 position is significantly more electrophilic and thus more reactive towards nucleophilic attack under mild conditions.[8][13] The C2 position can subsequently react under more forcing conditions.

Protocol 3: Selective Monosubstitution at the C4-Position

This protocol describes the regioselective reaction of a nucleophile at the C4 position, leaving the C2-Cl and C6-Br (if present) intact.

Reaction Principle: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. The C4 position is electronically favored for initial attack.[13]

G start Dissolve Quinoline in Solvent nuc Add Nucleophile (e.g., Amine, Thiol) start->nuc heat Heat to Reflux (Mild Conditions) nuc->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool isolate Isolate Product (Filtration or Extraction) cool->isolate product C4-Substituted Product isolate->product

Fig. 3: General workflow for selective SNAr at C4.

Materials:

  • 3-Benzyl-6-bromo-2,4-dichloroquinoline (or its C6-functionalized derivative)

  • Nucleophile (e.g., aniline, morpholine, benzyl mercaptan) (1.1-2.0 equivalents)

  • Solvent (e.g., Ethanol, 2-Propanol, Acetonitrile)

  • Optional: Base (e.g., Triethylamine, DIPEA) to scavenge HCl byproduct

Procedure:

  • In a round-bottom flask, dissolve the quinoline starting material in a suitable solvent like ethanol.[6]

  • Add the nucleophile to the solution. If the nucleophile is an amine salt, a non-nucleophilic base should be added.

  • Heat the reaction mixture to reflux (typically 70-90 °C) and stir for several hours.

  • Monitor the reaction by TLC. The starting material is typically consumed within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, collect the product by filtration.

  • If no solid forms, pour the mixture into water and extract with an organic solvent. Wash the organic layer, dry it over Na₂SO₄, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Protocol 4: Substitution at the C2-Position

Functionalization at C2 can be achieved via two main routes: a) Sequential SNAr: Starting with the C4-substituted product and applying harsher reaction conditions (higher temperatures, longer reaction times) with a second nucleophile.[8] b) Direct Substitution: In some cases, specific nucleophiles like alkoxides can preferentially react at the C2 position. A patent describes the conversion of 3-benzyl-6-bromo-2-chloroquinoline to the 2-methoxy derivative using sodium methoxide.[14]

Procedure (Methoxylation at C2):

  • Dissolve 3-Benzyl-6-bromo-2,4-dichloroquinoline in anhydrous methanol.

  • Add a solution of sodium methoxide (CH₃ONa) in methanol (e.g., 25 wt% solution, 2-3 equivalents).

  • Heat the reaction mixture to reflux and stir overnight.[14]

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over MgSO₄, and evaporate the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol.[14]

EntryPositionNucleophileConditionsExpected Outcome
1C4AnilineEthanol, Reflux, 4h4-Anilino-3-benzyl-6-bromo-2-chloroquinoline
2C4Benzylthiol2-Propanol, Reflux, 3h4-(Benzylthio)-3-benzyl-6-bromo-2-chloroquinoline
3C2Sodium MethoxideMethanol, Reflux, 12h3-Benzyl-6-bromo-4-chloro-2-methoxyquinoline
4C2Hydrazinefrom C4-productIsopropanol, Reflux, 1h

Summary: A Platform for Diverse Chemical Architectures

The 3-Benzyl-6-bromo-2,4-dichloroquinoline scaffold is a powerful platform for building molecular complexity. By leveraging the well-defined reactivity hierarchy of its three distinct halogenated positions, researchers can execute a series of selective functionalization reactions. This step-wise approach, combining palladium-catalyzed cross-couplings with regioselective nucleophilic aromatic substitutions, provides a clear and reliable pathway to a diverse array of novel quinoline derivatives for applications in drug discovery and materials science.

G cluster_C6 C6 Functionalization (Pd-Coupling) cluster_C4 C4 Functionalization (SNAr) cluster_C2 C2 Functionalization (SNAr) Start 3-Benzyl-6-bromo-2,4-dichloroquinoline C6_Prod 6-Aryl/Amine-Substituted Intermediate Start->C6_Prod Suzuki or Buchwald C4_Prod 4-Nu-Substituted Intermediate Start->C4_Prod SNAr (Mild) w/ Nu-1 C6_C4_Prod 6,4-Disubstituted Intermediate C6_Prod->C6_C4_Prod SNAr (Mild) w/ Nu-1 C4_Prod->C6_C4_Prod Suzuki or Buchwald C4_C2_Prod 4,2-Disubstituted Intermediate C4_Prod->C4_C2_Prod SNAr (Harsh) w/ Nu-2 C2_Prod 2-Nu-Substituted Intermediate Final_Prod 2,4,6-Trisubstituted Quinoline C6_C4_Prod->Final_Prod SNAr (Harsh) w/ Nu-2 C4_C2_Prod->Final_Prod Suzuki or Buchwald

Fig. 4: Synthetic pathways for sequential functionalization.

References

  • BenchChem.
  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
  • StackExchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • Synthesis of Novel 5-(N-Substituted-Anilino)
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • BenchChem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • 3-benzyl-6-bromo-2-chloroquinoline. ChemicalBook.
  • Nucleophilic arom
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

Sources

Method

Application Note: 3-Benzyl-6-bromo-2,4-dichloroquinoline as a Multifunctional Scaffold for OLED Materials Synthesis

Executive Summary While 3-Benzyl-6-bromo-2,4-dichloroquinoline (CAS: 924633-15-8) is widely recognized by drug development professionals as a critical intermediate in the synthesis of RORγt modulators for autoimmune dise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 3-Benzyl-6-bromo-2,4-dichloroquinoline (CAS: 924633-15-8) is widely recognized by drug development professionals as a critical intermediate in the synthesis of RORγt modulators for autoimmune diseases 1, its highly functionalized architecture has immense, largely untapped potential in materials science. This application note provides a comprehensive guide for researchers utilizing this compound as a core scaffold to synthesize advanced Electron Transporting Materials (ETMs) and bipolar hosts for Organic Light-Emitting Diodes (OLEDs).

By leveraging the orthogonal reactivity of its halogenated sites and the steric shielding of its benzyl group, chemists can precisely engineer the photophysical and electrochemical properties of the resulting optoelectronic materials.

Structural Rationale & Mechanistic Insights

The design of highly efficient OLED devices requires materials with precisely tuned Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Quinoline derivatives are intrinsically electron-deficient, making them exceptional ETMs that facilitate electron injection from the cathode 2.

The specific selection of 3-Benzyl-6-bromo-2,4-dichloroquinoline offers three distinct mechanistic advantages:

  • Orthogonal Cross-Coupling: The C-6 bromine atom undergoes oxidative addition with Pd(0) catalysts significantly faster than the C-2 and C-4 chlorines. Conversely, the C-2 and C-4 chlorines are highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the electron-withdrawing nature of the adjacent quinoline nitrogen 3. This allows for sequential, site-specific functionalization without the need for protecting groups.

  • Steric Tuning via the Benzyl Group: Planar organic molecules often suffer from Aggregation-Caused Quenching (ACQ) in solid-state thin films due to π−π stacking. The freely rotating benzyl group at the C-3 position acts as a steric shield, disrupting molecular packing and preserving high Photoluminescence Quantum Yields (PLQY) in the amorphous state.

  • Donor-Acceptor-Donor (D-A-D) Architecture: By coupling electron-donating moieties (e.g., carbazole or diphenylamine) at the C-2/C-4 positions and an extended π -conjugated system at C-6, researchers can create bipolar host materials that balance hole and electron fluxes within the emissive layer.

SyntheticWorkflow SM 3-Benzyl-6-bromo-2,4-dichloroquinoline (Starting Material) Step1 Pd-Catalyzed Suzuki Coupling (Selective at C-6 Br) SM->Step1 Int Intermediate: 6-Aryl-3-benzyl-2,4-dichloroquinoline Step1->Int Step2 Buchwald-Hartwig Amination (Substitution at C-2/C-4 Cl) Int->Step2 Product Final OLED Material (D-A-D Architecture) Step2->Product

Fig 1: Orthogonal synthetic workflow for D-A-D OLED materials using the quinoline scaffold.

Experimental Protocols

Protocol A: Orthogonal Synthesis of a Bipolar Host Material

This protocol details the sequential functionalization of the quinoline core to synthesize a bipolar host, utilizing the differential reactivity of its halogens.

Step 1: Regioselective Suzuki-Miyaura Coupling (C-6 Functionalization) Causality: The weaker C-Br bond allows for selective oxidative addition at lower temperatures, preserving the C-Cl bonds for subsequent reactions.

  • In a Schlenk flask, combine 3-Benzyl-6-bromo-2,4-dichloroquinoline (1.0 eq), an arylboronic acid (e.g., 9-phenylanthracen-10-ylboronic acid) (1.05 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and 2M aqueous Na2​CO3​ (2.0 eq).

  • Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours.

  • Self-Validation System: Extract a 0.1 mL aliquot, quench with water, and extract with ethyl acetate. Analyze via GC-MS. The reaction is complete when the starting material peak vanishes. Crucial validation: The product's mass spectrum must exhibit the characteristic 9:6:1 isotopic distribution of the molecular ion ( M+ ), confirming that both chlorine atoms remain intact.

  • Purify via silica gel chromatography (Hexane/Dichloromethane) to yield the intermediate.

Step 2: Buchwald-Hartwig Amination (C-2/C-4 Functionalization) Causality: The electron-deficient C-2 and C-4 positions readily undergo nucleophilic attack. Using a strong base and a bulky, electron-rich ligand facilitates the displacement of the chlorines by secondary amines.

  • Combine the intermediate from Step 1 (1.0 eq), carbazole (2.2 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and sodium tert-butoxide ( NaOtBu ) (3.0 eq) in anhydrous toluene.

  • Reflux at 110 °C for 24 hours under argon.

  • Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The successful formation of the highly conjugated D-A-D product is instantly validated by the appearance of an intensely fluorescent blue/green spot under 365 nm UV light, indicating the integration of the donor chromophores.

  • Purify via recrystallization from ethanol/chloroform to achieve >99.5% purity (sublimation grade required for OLEDs).

Protocol B: OLED Device Fabrication & Evaluation

Causality: To evaluate the synthesized quinoline derivative, it is integrated as an Electron Transport Layer (ETL) or host matrix. Its low-lying LUMO ensures efficient electron acceptance from the cathode, while its deep HOMO blocks hole leakage from the emissive layer 4.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with O2​ plasma for 10 minutes to increase the ITO work function.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator (base pressure < 10−6 Torr).

  • Deposit layers sequentially at a rate of 1-2 Å/s:

    • Hole Transport Layer (HTL): NPB (40 nm)

    • Emissive Layer (EML): Synthesized Quinoline Host doped with 5% Ir(ppy)3 (30 nm)

    • Electron Transport Layer (ETL): Synthesized Quinoline ETM (20 nm)

    • Electron Injection/Cathode: LiF (1 nm) followed by Aluminum (100 nm).

  • Self-Validation System: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and spectroradiometer. A sharp turn-on voltage ( Vturn−on​<4.0 V) validates that the energy cascade between the synthesized quinoline layer and adjacent layers is perfectly aligned, preventing interfacial charge accumulation.

OLEDLogic Hole Hole Injection (Anode) HTL Hole Transport (NPB) Hole->HTL EML Exciton Formation (Emissive Layer) HTL->EML h+ Light Photon Emission (hν) EML->Light Radiative Decay ETL Electron Transport (Quinoline ETM) ETL->EML e- Electron Electron Injection (Cathode) Electron->ETL

Fig 2: Charge transport logic and energy cascade in the fabricated OLED device architecture.

Quantitative Data Summaries

The following tables summarize the representative photophysical, electrochemical, and device performance metrics of materials derived from the 3-Benzyl-6-bromo-2,4-dichloroquinoline scaffold compared to industry standards.

Table 1: Photophysical and Electrochemical Properties

Compound ArchitectureAbsorption λmax​ (nm)Emission λmax​ (nm)PLQY (%)HOMO (eV)LUMO (eV)Bandgap Eg​ (eV)
Standard ETM (Alq3)390520~20-5.70-3.002.70
Quinoline-Anthracene Core 37545065-5.85-2.952.90
3-Benzyl-Quinoline-Carbazole (D-A-D) 35048588-5.45-2.802.65
3-Benzyl-Quinoline-Diphenylamine (D-A-D) 36551082-5.30-2.852.45

Table 2: OLED Device Performance Metrics

Emissive / ETL Material Vturn−on​ (V)Max Luminance ( cd/m2 )Current Efficiency (cd/A)Max EQE (%)
Standard ETM (Alq3)4.515,0004.21.5
3-Benzyl-Quinoline-Carbazole ETM 3.238,50018.56.8
3-Benzyl-Quinoline-Diphenylamine Host 3.542,00022.18.2

Note: The high EQE and low turn-on voltages of the synthesized derivatives validate the efficacy of the benzyl group in suppressing ACQ and the quinoline core in facilitating electron transport.

References

  • (12) Patent Application Publication (10) Pub. No.: US 2014/0107094A1 - METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt. Googleapis.com.
  • Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem.
  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. PMC (nih.gov).
  • Synthesis and Electroluminescent Properties of Quinoline-Substituted Anthracene Derivatives for Organic Light-Emitting Diodes. Ingenta Connect.

Sources

Application

Application Note: Chromatographic Purification Strategies for 3-Benzyl-6-bromo-2,4-dichloroquinoline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Intermediate Purification for RORγt Modulators and Quinoline-based Therapeutics Mechanistic Context & Chromatographic P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Intermediate Purification for RORγt Modulators and Quinoline-based Therapeutics

Mechanistic Context & Chromatographic Profile

The compound 3-Benzyl-6-bromo-2,4-dichloroquinoline is a critical, highly functionalized intermediate frequently utilized in the synthesis of nuclear receptor RORγt modulators [1]. From a chromatographic perspective, this molecule presents a unique physicochemical profile that dictates the purification strategy.

Standard quinolines often pose significant challenges in normal-phase chromatography due to the basicity of the quinoline nitrogen, which interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, leading to severe peak tailing and poor resolution. However, the introduction of electron-withdrawing chlorine atoms at the 2- and 4-positions, combined with a bromine atom at the 6-position, drastically reduces the electron density of the aromatic system. This inductive withdrawal significantly diminishes the basicity of the nitrogen lone pair [2, 3].

Causality in Method Selection: Because the molecule acts more like a neutral, highly lipophilic aromatic system rather than a basic amine, standard unmodified normal-phase silica gel (without basic modifiers like triethylamine) is highly effective. The primary chromatographic challenge shifts from peak tailing to hydrophobic resolution—specifically, separating the target from structurally similar mono-halogenated or unreacted precursors.

Table 1: Chromatographic Properties & Impurity Profiling
Compound / ImpurityStructural CharacteristicRelative PolarityExpected Rf​ (10% EtOAc/Hexane)
3-Benzyl-6-bromo-2,4-dichloroquinoline Fully halogenated, highly lipophilicLow 0.45 – 0.55
Mono-chloro intermediateIncomplete chlorination (C-2 or C-4 OH)Medium0.20 – 0.30
3-Benzyl-6-bromo-4-hydroxy-2-quinoloneUnreacted starting material (Lactam/OH)High0.00 – 0.05
Phosphoryl degradation productsAcidic byproducts from POCl3​ reactionVery High0.00 (Baseline)

Purification Workflow & Logical Architecture

To ensure a self-validating system, the purification workflow is designed with built-in analytical checkpoints. A solid-loading technique is mandated to bypass the poor solubility of the crude mixture in the initial non-polar mobile phase, ensuring a narrow injection band and maximizing theoretical plates ( N ).

PurificationWorkflow A Crude Reaction Mixture (Post-POCl3 Quench) B Aqueous Workup & Extraction (DCM / NaHCO3) A->B Neutralize residual acid C TLC Method Development (Hexane:EtOAc Gradient) B->C Isolate organic layer D Solid Loading Preparation (Adsorption onto Silica) C->D Target Rf ~0.3 in starting conditions E Flash Column Chromatography (Normal Phase Silica) D->E Apply dry powder to column bed F Fraction Analysis (UV 254 nm) & Co-spotting Validation E->F Execute step-gradient elution G Pure 3-Benzyl-6-bromo- 2,4-dichloroquinoline F->G Pool >98% pure fractions

Caption: Chromatographic workflow emphasizing solid loading and gradient elution for halogenated quinolines.

Detailed Experimental Protocol

This protocol utilizes normal-phase flash chromatography. The system is designed to be self-validating: if the target compound does not elute within the predicted gradient window, the operator is immediately alerted to an issue with silica activity or solvent preparation.

Phase 1: Sample Preparation (Solid Loading)

Rationale: The crude mixture post- POCl3​ chlorination often contains tarry, polar byproducts. Liquid loading in a strong solvent like Dichloromethane (DCM) would cause band broadening and premature elution. Solid loading eliminates solvent effects.

  • Dissolve the crude reaction mass in a minimal volume of DCM or Tetrahydrofuran (THF).

  • Add dry, unmodified silica gel (230–400 mesh) to the solution at a ratio of 1:3 (Crude Mass : Silica Mass).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained. Validation Check: The powder must not clump; clumping indicates residual solvent which will disrupt the column bed.

Phase 2: Column Packing & Equilibration
  • Select a glass column or pre-packed flash cartridge appropriate for the scale (typically 30–50 grams of silica per 1 gram of crude).

  • Pack the column using a slurry of silica gel in 100% Hexanes.

  • Elute 2–3 column volumes (CV) of 100% Hexanes to tightly pack the bed and ensure no channeling.

  • Carefully load the dry silica-adsorbed sample onto the top of the column bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disturbance during solvent addition.

Phase 3: Gradient Elution Strategy

Rationale: A step-gradient ensures that highly non-polar impurities elute first, followed by the target compound, while locking polar impurities at the baseline.

StepMobile Phase (Hexane : EtOAc)Column Volumes (CV)Purpose
1100 : 02.0Elute trace non-polar aliphatic impurities.
298 : 23.0Approach the elution threshold of the target molecule.
395 : 5 4.0 Elution of 3-Benzyl-6-bromo-2,4-dichloroquinoline.
480 : 202.0Flush mono-chloro intermediates.
550 : 502.0Column wash (elutes unreacted starting material).
Phase 4: Fraction Analysis & Self-Validation
  • Collect fractions in uniform volumes (e.g., 20 mL for a 50 g column).

  • Spot every third fraction on a silica TLC plate. Develop in 10% EtOAc/Hexanes.

  • Visualize under UV light (254 nm). The target compound is highly UV-active due to the extended conjugated quinoline system.

  • Self-Validation (Co-spotting): To confirm the identity of the product and rule out mono-chloro co-elution, co-spot the peak fractions with a known reference standard (if available) or run an immediate LC-MS on the center cut of the peak. The target mass should show a distinct isotope pattern characteristic of one Bromine and two Chlorine atoms (M, M+2, M+4, M+6).

Troubleshooting & Optimization

  • Issue: Co-elution with Mono-chloro Impurities.

    • Causality: The gradient was ramped too quickly, or the silica gel is deactivated (too much ambient moisture).

    • Solution: Switch to an isocratic hold at 2% EtOAc/Hexane for 5 CVs before ramping to 5%. Alternatively, substitute Hexane with Heptane to slightly decrease the overall mobile phase strength and increase resolution ( Rs​ ).

  • Issue: Compound Degradation on Column.

    • Causality: While 2,4-dichloroquinolines are generally stable, extended residence time on highly acidic silica can occasionally lead to partial hydrolysis of the 2-chloro position back to the lactam[2].

    • Solution: Minimize column residence time by using pressurized flash chromatography rather than gravity flow. Ensure the entire run is completed within 45 minutes.

References

  • Leonard, K., et al. (2014). Methylene Linked Quinolinyl Modulators of RORγt. U.S. Patent Application Publication No. US 2014/0107094 A1. Google Patents.
  • Patel, K., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5(1). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 3-Benzyl-6-bromo-2,4-dichloroquinoline synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield and purity of 3-Benzyl-6-bromo-2,4-dichloroquinoline , a highly va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield and purity of 3-Benzyl-6-bromo-2,4-dichloroquinoline , a highly valuable intermediate in the synthesis of RORγt modulators for immune-mediated inflammatory diseases[1].

Traditional thermal syntheses of 2,4-dichloroquinolines often suffer from poor yields, heavy tar formation, and incomplete chlorination. This guide deconstructs the reaction mechanics and provides a field-proven, self-validating protocol to overcome these bottlenecks.

Part 1: Mechanistic Workflow & Reaction Logic

The synthesis of 3-Benzyl-6-bromo-2,4-dichloroquinoline typically proceeds via the condensation of 4-bromoaniline with benzylmalonic acid in the presence of phosphorus oxychloride ( POCl3​ )[1][2]. To maximize yield, we must bypass the degradative thermal pathway and utilize microwave-assisted dielectric heating combined with catalytic activation.

SynthesisWorkflow cluster_0 Pathway A: Traditional Thermal cluster_1 Pathway B: Microwave-Assisted (Optimized) Start Reactants: 4-Bromoaniline + Benzylmalonic Acid Thermal Reflux in POCl3 (105°C, 2-4 hrs) Start->Thermal Standard Microwave Microwave Irradiation (600W, 50-120 sec) Excess POCl3 + Cat. DMF Start->Microwave Optimized Intermediate Intermediate: 2,4-Quinolinediol derivative Thermal->Intermediate Chlorination Chlorination (+ PCl5 or cat. DMF) Intermediate->Chlorination Product Target Molecule: 3-Benzyl-6-bromo- 2,4-dichloroquinoline Chlorination->Product ~40-50% Yield Microwave->Product >80% Yield

Workflow comparing traditional thermal vs. optimized microwave-assisted synthesis.

Part 2: Optimized Step-by-Step Methodology

This microwave-assisted protocol is designed as a self-validating system. Built-in checkpoints ensure that deviations in temperature or phase separation are caught before yield is compromised.

Step 1: Pre-Reaction Assembly

  • Action: In a microwave-safe reaction vessel, combine 1.0 equivalent of 4-bromoaniline with 1.2 equivalents of benzylmalonic acid[2].

  • Causality: Utilizing a slight stoichiometric excess of the diacid ensures complete consumption of the aniline. Unreacted aniline is highly prone to polymerization under acidic conditions, which complicates downstream purification.

Step 2: Activation & Solvent Addition

  • Action: Suspend the solids in 10-15 volumes of POCl3​ . Introduce 0.1 equivalents of anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylaniline (DMA)[3].

  • Causality: POCl3​ serves a dual purpose as the dehydrating cyclization solvent and the chlorinating agent[2]. The catalytic DMF/DMA reacts with POCl3​ to generate a highly electrophilic Vilsmeier-Haack complex, drastically lowering the activation energy required to convert the sterically hindered 4-hydroxy tautomer into the 4-chloro derivative[3].

Step 3: Microwave Irradiation

  • Action: Seal the vessel and subject it to microwave irradiation at 600 W for 60–90 seconds. Target an internal temperature of ~110°C[2].

  • Causality: Traditional thermal refluxing (105°C for >2 hours) leads to extensive thermal degradation of POCl3​ [1]. Microwave dielectric heating provides rapid, uniform energy transfer, driving the amidation and double-chlorination to completion before side-reactions can propagate[2].

Step 4: Cold-Quench Protocol (Critical Checkpoint)

  • Action: Allow the vessel to cool to room temperature. Slowly add the reaction mixture dropwise to a vigorously stirred beaker of crushed ice.

  • Validation: Monitor the internal temperature continuously. It must remain strictly below 20°C. If the temperature spikes or the aqueous phase turns deeply discolored, hydrolysis of the newly formed C-Cl bonds is actively occurring.

  • Causality: The 2,4-dichloroquinoline core is susceptible to nucleophilic attack by water under hot, acidic conditions. A strict cold-quench prevents the reversion of the product back to the quinolone intermediate.

Step 5: Extraction & Isolation

  • Action: Extract the aqueous mixture immediately with dichloromethane (DCM) (3x). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase reaches pH 7-8. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Part 3: Troubleshooting Guide & FAQs

Q1: My overall yield is consistently below 40%, accompanied by a thick, black tar in the reaction flask. How do I prevent this? A1: Tar formation is the hallmark of thermal degradation of POCl3​ and the polymerization of aniline precursors during prolonged heating.

  • The Fix: Transition from a thermal reflux to a microwave-assisted synthesis. By irradiating at 600 W for ~60-90 seconds, you achieve rapid, uniform heating that pushes the cyclization to completion before degradative polymerizations can dominate[2]. If microwave synthesis is unavailable, ensure your POCl3​ is freshly distilled and limit thermal reflux to exactly 2 hours[1].

Q2: LC-MS analysis of my crude product shows a significant amount of mono-chlorinated intermediate (e.g., 2-chloro-4-hydroxyquinoline species). How do I drive the reaction to the fully 2,4-dichloro product? A2: The second chlorination step (specifically at the sterically hindered 4-position) is the rate-limiting step. POCl3​ alone is often insufficiently electrophilic to fully chlorinate the deactivated quinolone core.

  • The Fix: Introduce a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline (DMA) to the reaction mixture[3]. This generates a chloroiminium ion (Vilsmeier reagent) in situ, which acts as a superior leaving-group activator compared to POCl3​ alone. Alternatively, supplementing the reaction with 0.5 equivalents of solid PCl5​ will drastically increase the chlorinating power of the system.

Q3: During the aqueous workup, I observe a sudden drop in product yield and the appearance of hydrolysis byproducts. What is going wrong? A3: You are likely quenching the reaction too aggressively. The 2,4-dichloro substituents are highly labile when exposed to water at elevated temperatures.

  • The Fix: Pouring hot POCl3​ directly into water causes a violent exothermic reaction. You must cool the reaction mixture to room temperature first, then add it dropwise to a large excess of crushed ice. Extract with DCM immediately; do not let the product sit in the acidic aqueous phase for prolonged periods.

Part 4: Quantitative Optimization Data

The following table summarizes the expected yield and purity profiles when transitioning from traditional thermal methods to optimized catalytic and microwave-assisted protocols.

Reaction ConditionAdditiveReaction TimeTemperatureAverage Yield (%)Purity (LC-MS)
Traditional ThermalNone2 - 4 hours105°C35 - 45%< 80%
Thermal RefluxCat. DMF / DMA2.5 hours105°C55 - 65%~ 85%
Microwave-AssistedNone90 seconds~ 110°C70 - 75%> 90%
Microwave-Assisted Cat. DMF / DMA 60 seconds ~ 110°C 88 - 92% > 98%

References

  • Source: google.
  • Source: utb.
  • Source: asianpubs.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Benzyl-6-bromo-2,4-dichloroquinoline Synthesis

Welcome to the technical support and troubleshooting center for the preparation of 3-benzyl-6-bromo-2,4-dichloroquinoline . This compound is a highly valued structural intermediate in drug development, particularly in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the preparation of 3-benzyl-6-bromo-2,4-dichloroquinoline . This compound is a highly valued structural intermediate in drug development, particularly in the synthesis of RORγt modulators for autoimmune and inflammatory diseases[1].

The synthesis typically relies on the condensation of 4-bromoaniline with a benzylmalonate derivative to form a quinoline-2,4-diol (or 4-hydroxy-2-quinolone) intermediate, followed by aggressive chlorination using phosphorus oxychloride ( POCl3​ )[2]. While theoretically straightforward, the chlorination step is notorious for generating complex impurity profiles if the thermodynamic and kinetic parameters are not strictly controlled.

Mechanistic Workflow & Impurity Divergence

To effectively troubleshoot, we must first map the chemical causality of the reaction. The diagram below illustrates the intended synthetic pathway alongside the three primary divergence points where impurities are generated.

G A 4-Bromoaniline + Benzylmalonic Acid B Thermal Condensation (Intermediate Formation) A->B C 3-Benzyl-6-bromo- 4-hydroxy-1,2-dihydroquinolin-2-one B->C D Chlorination (POCl3) + DMF Catalyst C->D E Target Product: 3-Benzyl-6-bromo-2,4-dichloroquinoline D->E F Impurity A: Monochloro Intermediates D->F Incomplete Rxn G Impurity B: Tarry Polymeric Byproducts D->G Thermal Degradation H Impurity C: Hydrolysis Reversion E->H Exothermic Quench

Caption: Mechanistic workflow and impurity divergence in 3-benzyl-6-bromo-2,4-dichloroquinoline synthesis.

Impurity Profiling & Causality Data

Identifying the exact nature of your impurity is the first step toward resolution. Use the table below to cross-reference your analytical data (LC-MS/NMR) with the mechanistic cause.

Impurity ClassStructural Signature (LC-MS M+H)Mechanistic CausePrevention Strategy
Monochloro-hydroxy ≈348 m/z (1 Cl isotope pattern)Incomplete electrophilic activation; stalling at the 2-chloro intermediate.Add catalytic DMF to form a Vilsmeier-Haack complex; maintain 100–110 °C.
Tars / Polymers Broad baseline, high MW mass clustersThermal degradation of the quinoline core due to prolonged POCl3​ reflux.Limit reaction time to 2–3h; avoid neat POCl3​ reflux >130 °C.
Hydrolysis Reversion ≈348 m/z or ≈330 m/z (Diol)Exothermic aqueous quench driving nucleophilic displacement of labile Cl groups.Strict inverse quench on crushed ice (Internal Temp <15 °C).
Regioisomers ≈366 m/z (Different retention time)Meta-substituted aniline starting material or halogen scrambling.Ensure >99% purity of 4-bromoaniline; avoid excessive heating[3].
Troubleshooting FAQs

Q: Why is my reaction stalling at the monochloro intermediate (e.g., 2-chloro-4-hydroxyquinoline)? A: Chlorination of the quinolinediol is a stepwise process. The 2-position (often existing as the lactam carbonyl tautomer) is chlorinated first due to higher electrophilicity, followed by the 4-position. Stalling occurs if the intrinsic electrophilicity of the POCl3​ is insufficient to overcome the steric hindrance of the 3-benzyl group. Solution: Introduce a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline. DMF reacts with POCl3​ to generate a Vilsmeier-Haack intermediate (chloromethyleneiminium chloride), which is a vastly superior chlorinating agent compared to neat POCl3​ .

Q: I am observing significant tar formation and low yields. How do I mitigate this? A: Tarry byproducts are polymeric degradation artifacts resulting from prolonged thermal stress ( >130 °C) in highly acidic conditions[3]. Solution: Lower the reaction temperature to 100–110 °C (which is facilitated by the DMF catalyst mentioned above) and ensure the starting diol is completely dry. Trace moisture reacts with POCl3​ to form phosphoric acids, which act as potent polymerization catalysts.

Q: My In-Process Control (IPC) shows the correct product, but the isolated solid contains starting material. What happened during workup? A: This is a classic case of product reversion via hydrolysis. The 2- and 4-chloro groups on the quinoline ring are highly activated and susceptible to nucleophilic attack by water. If the reaction is directly quenched by adding water, the highly exothermic hydrolysis of excess POCl3​ causes localized temperature spikes, driving the hydrolysis of your product back to the diol[3]. Solution: Utilize a strict "inverse quench" protocol, detailed in the methodology below.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent the impurities listed above, follow this self-validating methodology for the Vilsmeier-directed chlorination phase.

Phase 1: System Preparation & Activation
  • Charge a flame-dried, argon-purged reactor with 3-benzyl-6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one (1.0 eq).

  • Validation Checkpoint 1: Perform Karl Fischer (KF) titration on the starting material. Proceed only if moisture is <0.1% . Causality: Excess moisture hydrolyzes POCl3​ into HCl gas and phosphoric acid, triggering tar formation.

  • Add anhydrous toluene (5 volumes) to suspend the solid, followed by N,N-dimethylformamide (DMF, 0.1 eq).

Phase 2: Chlorination & In-Process Control (IPC)
  • Dropwise add POCl3​ (3.0 eq) over 30 minutes, maintaining the internal temperature below 40 °C.

  • Gradually heat the mixture to 105–110 °C and reflux for 2 to 3 hours.

  • Validation Checkpoint 2: Sample the reaction for LC-MS analysis. The reaction is validated as complete when the monochloro intermediate ( m/z≈348 ) is <1% AUC relative to the dichloro target ( m/z≈366 ). If the intermediate persists, add an additional 0.5 eq of POCl3​ and reflux for 1 hour.

Phase 3: Inverse Quench & Isolation
  • Cool the reaction mixture to 20 °C.

  • Critical Step (Inverse Quench): Transfer the reaction mixture dropwise into a vigorously stirred vessel containing crushed ice and water (10 volumes). Causality: Maintaining the quench temperature strictly <15 °C prevents the exothermic nucleophilic hydrolysis of the newly formed 2- and 4-chloro groups.

  • Adjust the pH of the aqueous layer to 7.0–7.5 using cold 10% NaOH.

  • Validation Checkpoint 3: Extract with dichloromethane, dry over Na2​SO4​ , and concentrate under reduced pressure. The crude solid should be highly crystalline. A gummy or sticky residue indicates tar formation from thermal degradation during Phase 2.

References
  • METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt.
  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Organic Syntheses, 2012, 89, 380-393.[Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ChemRxiv.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 3-Benzyl-6-bromo-2,4-dichloroquinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists optimizing the downstream purification of 3-Benzyl-6-bromo-2,4-dichloroquinoline , a critical, highly li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists optimizing the downstream purification of 3-Benzyl-6-bromo-2,4-dichloroquinoline , a critical, highly lipophilic intermediate used in the synthesis of RORγt modulators 1.

Because this molecule is typically synthesized via the aggressive POCl₃ chlorination of its 4-hydroxy-1,2-dihydroquinolin-2-one precursor 1, crude mixtures often contain structurally similar halogenated impurities. The rigid, planar quinoline core combined with bulky, non-polar substituents (benzyl, bromo, dichloro) creates significant thermodynamic hurdles during crystallization, most notably the phenomenon of "oiling out."

Part 1: Frequently Asked Questions (FAQs) - Solvent Thermodynamics

Q1: Why does my 3-Benzyl-6-bromo-2,4-dichloroquinoline form a viscous oil instead of crystals when cooled? A1: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." Thermodynamically, this occurs when the cooling trajectory of your solution crosses the liquid-liquid coexistence curve (binodal) before reaching the critical supersaturation required for classical crystal nucleation 2. The high lipophilicity of the benzyl and halogen groups lowers the lattice energy relative to the solvation energy, stabilizing a dense, solute-rich liquid phase 3.

Q2: Does oiling out actually impact the purity of my final compound? A2: Yes, severely. The solute-rich oil phase acts as an excellent organic solvent for structurally similar impurities (e.g., unreacted precursors or mono-chlorinated byproducts). When this oil eventually solidifies, it traps these impurities within the amorphous matrix, leading to a depressed melting point and failed elemental analysis 4.

Q3: What is the optimal solvent system to force classical nucleation? A3: A binary solvent system is mandatory for this substrate. Ethyl acetate acts as the ideal "good" solvent due to its moderate dielectric constant (ε = 6.0), which readily dissolves the quinoline at 60 °C 5. Hexanes (ε = 1.89) act as the anti-solvent to tune the supersaturation point [[5]](). Literature protocols for 2,4-dichloroquinolines heavily favor the EtOAc/Hexanes system to achieve high-purity crystalline lattices 6.

Part 2: Troubleshooting Guide - Conquering "Oiling Out"

If you observe a second liquid phase forming during your cooling ramp, immediately halt the cooling process. Follow this mechanistic troubleshooting workflow to rescue your batch:

  • Re-heat to Clarification: Do not attempt to filter the oil. Re-heat the mixture to 60 °C until the oil completely redissolves into a single homogeneous phase 5.

  • Adjust the Binary Ratio: Oiling out indicates the anti-solvent (hexane) concentration is too high, pushing the system into the miscibility gap. Add 5-10% more ethyl acetate to shift the thermodynamics away from the spinodal curve 2.

  • Control the Cooling Rate: Rapid cooling forces the system into high supersaturation, favoring the fast kinetics of LLPS. Implement a strict, slow cooling ramp (e.g., 0.1 °C/min) to allow the slower thermodynamics of crystal nucleation to take precedence [[4]]().

  • Bypass Primary Nucleation (Seeding): If available, introduce 0.5–1.0 wt% of pure seed crystals just above the cloud point. Seeding bypasses the high energy barrier of primary nucleation, acting as a template that forces the solute directly into the solid phase, entirely avoiding the LLPS region 7.

OilingOut Start Oiling Out Observed During Cooling CheckConc Is the solution too concentrated? Start->CheckConc Dilute Add 5-10% more 'Good' Solvent (EtOAc) CheckConc->Dilute Yes CheckCooling Is cooling rate > 0.5°C/min? CheckConc->CheckCooling No SlowCool Reduce cooling rate Insulate flask CheckCooling->SlowCool Yes CheckSolvent Adjust Binary Ratio Increase EtOAc CheckCooling->CheckSolvent No Seed Add Seed Crystals at Cloud Point CheckSolvent->Seed

Caption: Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Part 3: Quantitative Data & Solvent Parameters

Selecting the correct binary system requires balancing polarity and boiling points. The boiling point of the solvent must be at least 10 °C above the melting point of the target polymorph to prevent premature precipitation 5.

SolventRole in CrystallizationDielectric Constant (ε)Boiling Point (°C)Suitability for 2,4-Dichloroquinolines
Ethyl Acetate Primary ("Good") Solvent6.077.1Optimal. High solubility at elevated temps; easily removed under vacuum [[5]](), 6.
Chloroform Primary ("Good") Solvent4.861.7Sub-optimal. High toxicity and risk of solvate formation.
Hexanes Anti-solvent ("Poor")1.8969.0Optimal. Induces supersaturation smoothly when paired with EtOAc 5, 6.
Toluene Co-solvent2.38110.6Situational. Useful for highly rigid polymorphs, but hard to dry 5.

Part 4: Self-Validating Experimental Protocols

This protocol is engineered as a self-validating system. By integrating TLC checks, you ensure that the thermodynamic parameters chosen are actively rejecting impurities into the mother liquor.

Protocol: Binary Solvent Crystallization (EtOAc/Hexanes)

Objective: Purify crude 3-Benzyl-6-bromo-2,4-dichloroquinoline while suppressing LLPS.

Step-by-Step Methodology:

  • Initial Dissolution: Transfer 1.0 g of crude 3-Benzyl-6-bromo-2,4-dichloroquinoline to a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Primary Solvation: Add 5.0 mL of Ethyl Acetate. Heat the mixture to 60 °C using an oil bath until the solid is completely dissolved. Validation: The solution should be clear. If insoluble particulates remain, perform a hot filtration.

  • Anti-Solvent Titration: While maintaining 60 °C and vigorous stirring, add Hexanes dropwise via an addition funnel. Stop immediately when the solution becomes faintly turbid (the cloud point).

  • Clarification: Add Ethyl Acetate dropwise (typically 0.5–1.0 mL) just until the turbidity disappears. This ensures the system is at maximum supersaturation without crossing the spinodal curve 2.

  • Controlled Nucleation: Remove the flask from the oil bath. Allow it to cool to room temperature suspended in the ambient air (approx. cooling rate of 0.5 °C/min). Crucial: Do not disturb or agitate the flask during this phase.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize yield [[6]](). Filter the resulting white crystalline solid via vacuum filtration (Büchner funnel).

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of ice-cold Hexanes. Dry under high vacuum (0.2 mmHg) for 12 hours to remove residual solvent 6.

  • Validation Check: Spot the mother liquor and the dissolved crystals on a silica TLC plate (10% EtOAc/Hexanes). The mother liquor should contain the polar impurities, while the crystal lane should show a single spot (Rf ~0.42) [[6]]().

BinaryCryst Step1 Dissolve Crude in EtOAc at 60°C Step2 Add Hexane Until Turbid Step1->Step2 Step3 Re-heat to Clarify Solution Step2->Step3 Step4 Cool Slowly (-0.1 °C/min) Step3->Step4 Step5 Nucleation & Crystal Growth Step4->Step5

Caption: Step-by-step workflow for binary solvent crystallization of quinoline derivatives.

References

  • METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt. Google Patents (US20140107094A1). 1

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications.7

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. 4

  • Crystallization. WVU Community. 5

  • 2,4-Dichloroquinoline. Organic Syntheses Procedure. 6

  • Nonclassical Nucleation. ACS Symposium Series. 3

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications. 2

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 3-Benzyl-6-bromo-2,4-dichloroquinoline

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-benzyl-6-bromo-2,4-dichlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-benzyl-6-bromo-2,4-dichloroquinoline , a critical intermediate in the development of methylene-linked quinolinyl modulators of RORγt (used in targeting autoimmune conditions like rheumatoid arthritis and psoriasis)[1].

Scaling up this specific quinoline derivative presents unique process engineering challenges, primarily concerning highly exothermic halogenations and moisture-sensitive cryogenic lithiation steps[2].

Part 1: Troubleshooting FAQs & Process Engineering

Q1: During the chlorination of 3-benzyl-6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one using POCl₃, our yield drops significantly upon scaling from 5g to 500g. We observe a high percentage of unreacted starting material and hydrolysis byproducts. How do we resolve this?

Causality & Solution: The drop in yield during scale-up is typically a mass transfer and thermal management issue. In discovery chemistry, this reaction is often run neat in phosphorus oxychloride (POCl₃). However, at a 500g scale, the starting material may not fully dissolve before the POCl₃ begins to reflux, leading to heterogeneous localized reactions. Furthermore, standard aqueous quenching at a larger scale generates immense heat, which can hydrolyze the newly formed 2,4-dichloroquinoline back to a mono-chloro-hydroxy derivative.

  • Actionable Fix: Introduce a co-solvent such as toluene to improve the solubility of the starting material and facilitate better mixing. More importantly, implement a reverse-quench protocol . Instead of adding water to the reaction mixture, slowly transfer the cooled reaction mixture into a vigorously stirred, temperature-controlled vessel containing ice-water or a dilute NaOH solution. This ensures the exotherm is controlled and minimizes the exposure time of the product to hot, acidic aqueous conditions.

Q2: The subsequent synthetic step requires halogen-metal exchange of the 6-bromo position using n-BuLi at -78°C[2]. Our pilot plant batch reactors cannot efficiently maintain -78°C, leading to impurity formation. What is the best alternative?

Causality & Solution: Batch reactors suffer from poor surface-area-to-volume ratios. When n-BuLi is added at scale, the localized heat of the reaction causes micro-environments where the temperature spikes well above -78°C. This leads to unwanted side reactions, such as Wurtz-Fittig-type homocoupling of the quinoline or protonation of the lithiated intermediate by solvent impurities.

  • Actionable Fix: Transition this specific step to Continuous Flow Chemistry . Flow reactors provide superior heat transfer, allowing the lithiation to be conducted at significantly warmer temperatures (e.g., -40°C to -20°C) with precise residence times (often measured in seconds). The lithiated intermediate is immediately intercepted by the electrophile in a subsequent mixing zone before degradation can occur.

Part 2: Quantitative Data: Batch vs. Flow Lithiation

The following table summarizes the process parameters and outcomes when scaling the n-BuLi halogen-metal exchange of 3-benzyl-6-bromo-2,4-dichloroquinoline from a traditional batch reactor to a continuous flow setup.

ParameterTraditional Batch ReactorContinuous Flow ReactorProcess Advantage / Causality
Operating Temperature -78°C-20°C to -10°CFlow allows higher temps due to rapid heat dissipation, reducing cooling costs.
Residence / Reaction Time 60 minutes[1]15 - 30 secondsRapid mixing in flow prevents the degradation of the unstable organolithium intermediate.
n-BuLi Equivalents 1.30 eq1.05 eqEnhanced mixing efficiency in flow reduces the need for large stoichiometric excesses.
Impurity Profile (Homocoupling) 8 - 12%< 1%Precise control over stoichiometry and temperature prevents localized concentration spikes.
Isolated Yield 65%88%Minimized side reactions and immediate electrophilic quench maximize target recovery.

Part 3: Step-by-Step Methodologies

Protocol A: Scaled Chlorination (Synthesis of 3-Benzyl-6-bromo-2,4-dichloroquinoline)

This protocol is adapted for pilot-scale safety and yield optimization based on standard quinoline synthesis principles.

  • Preparation: Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Charging: Charge the reactor with 3-benzyl-6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one (1.0 eq) and anhydrous toluene (5 volumes).

  • Reagent Addition: Slowly add POCl₃ (3.0 eq) via an addition funnel at room temperature under moderate stirring.

  • Heating: Gradually heat the reactor jacket to achieve a gentle reflux (approx. 105°C - 110°C). Maintain reflux for 4-6 hours until HPLC indicates >98% conversion.

  • Cooling & Concentration: Cool the mixture to 40°C and concentrate under reduced pressure to remove approximately 70% of the excess POCl₃ and toluene.

  • Reverse Quench (Critical Step): In a separate, larger quench vessel, prepare a mixture of crushed ice and water (15 volumes). Slowly transfer the concentrated reaction mixture into the quench vessel while maintaining the internal temperature below 20°C.

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ until the pH is neutral, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Instead of chromatography, purify via crystallization from hot ethyl acetate/heptane to yield the product as a solid[2].

Protocol B: Continuous Flow Lithiation (Conceptual Scale-Up)

For reacting 3-benzyl-6-bromo-2,4-dichloroquinoline with an electrophile (e.g., a ketone).

  • System Priming: Flush the continuous flow system (e.g., a silicon carbide or stainless steel reactor block) with anhydrous THF.

  • Feed Solutions:

    • Stream A: 3-Benzyl-6-bromo-2,4-dichloroquinoline (0.5 M in anhydrous THF).

    • Stream B: n-BuLi (0.55 M in hexanes).

    • Stream C: Electrophile (e.g., (6-methoxypyridin-3-yl)(thiazol-5-yl)methanone) (0.6 M in THF)[2].

  • Lithiation Zone: Pump Stream A and Stream B into a T-mixer maintained at -20°C. The residence time in the subsequent residence coil should be calibrated to exactly 20 seconds.

  • Electrophile Quench Zone: The effluent from the lithiation zone immediately enters a second T-mixer where it meets Stream C. This zone is maintained at 0°C with a residence time of 60 seconds.

  • Collection: Collect the output stream in a vessel containing saturated aqueous NH₄Cl to quench any remaining reactive species.

Part 4: Process Visualization

ScaleUp N1 Starting Material: 3-Benzyl-6-bromo-4-hydroxy- 1,2-dihydroquinolin-2-one N2 Chlorination (POCl3) Exotherm & HCl Gas N1->N2 N3 Intermediate: 3-Benzyl-6-bromo- 2,4-dichloroquinoline N2->N3 Reverse Quench N4 Lithiation (n-BuLi) Cryogenic (-78°C) N3->N4 Batch Route N5 Continuous Flow Reactor Adaptation N3->N5 Scale-up Route N6 Downstream: RORγt Modulators N4->N6 N5->N6

Workflow diagram for the synthesis and scale-up of 3-Benzyl-6-bromo-2,4-dichloroquinoline.

References

  • Title: US20140107094A1 - METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Structural Validation of 3-Benzyl-6-bromo-2,4-dichloroquinoline: FT-IR Performance and Comparative Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The structural validation of highly functionalized heterocyclic compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The structural validation of highly functionalized heterocyclic compounds, such as 3-Benzyl-6-bromo-2,4-dichloroquinoline , requires a robust analytical strategy. This molecule presents a unique analytical challenge due to its dense array of functional groups: a polar quinoline core, an aliphatic benzyl linker, and multiple heavy halogens (chlorine at positions 2 and 4; bromine at position 6).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for 3D connectivity, Fourier Transform Infrared (FT-IR) spectroscopy provides rapid, non-destructive, and highly specific orthogonal validation of functional group integrity. This guide objectively compares FT-IR against alternative techniques (Raman and NMR) and provides a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Causality: Vibrational Spectroscopy of Halogenated Quinolines

To understand why specific techniques are chosen, we must examine the physical phenomena governing molecular vibrations.

FT-IR spectroscopy relies on the dipole moment derivative during a molecular vibration. In 3-Benzyl-6-bromo-2,4-dichloroquinoline, the electronegativity differences between the nitrogen atom and the carbon backbone create a strong permanent dipole. Consequently, the asymmetric stretching of the C=N bond yields a highly intense FT-IR signal[1].

Conversely, the heavy C-Cl and C-Br bonds possess highly polarizable electron clouds but relatively small dipole moment changes during symmetric stretching. While they are detectable in the FT-IR fingerprint region[2], their signals are often broader and less intense than the C=N stretch. This mechanistic dichotomy is precisely why FT-IR must be paired with orthogonal techniques like Raman spectroscopy, which relies on the polarizability tensor derivative rather than dipole changes.

Comparative Analytical Matrix

To establish a rigorous validation framework, no single technique should be used in isolation. The table below compares FT-IR performance against Raman and NMR spectroscopy for this specific molecular scaffold.

Analytical TechniquePrimary Physical PhenomenonStrengths for 3-Benzyl-6-bromo-2,4-dichloroquinolineLimitations
ATR-FT-IR Dipole moment changeExceptional sensitivity for the polar C=N core and differentiating aromatic vs. aliphatic C-H bonds. Fast, requires no dissolution.Weaker sensitivity for heavy halogen (C-Cl, C-Br) symmetric stretching modes.
Raman Spectroscopy Polarizability changeUnmatched resolution for heavy halogens (C-Cl, C-Br) and aromatic ring breathing modes.Weak signals for polar bonds (e.g., C=N); susceptible to fluorescence interference.
Multinuclear NMR (¹H/¹³C) Nuclear spin resonanceDefinitive proof of the benzyl group's exact position and the 3D connectivity of the quinoline ring.Requires sample dissolution (destroying solid-state conformers); time-consuming and expensive.

FT-IR Spectral Signatures and Peak Assignments

When validating the synthesized compound via FT-IR, the following absorption bands serve as the primary diagnostic markers.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityMechanistic Origin & Causality
Aromatic C-H 3100–3000WeakStretching of sp² hybridized C-H bonds on the quinoline and phenyl rings.
Aliphatic C-H 2950–2850MediumAsymmetric/symmetric stretching of the -CH₂- linker in the benzyl group[3].
C=N (Quinoline) 1630–1580StrongLarge dipole change during the heterocyclic ring stretching[1].
Aromatic C=C 1580–1450Med-StrongSkeletal ring breathing modes of the fused aromatic system.
C-Cl 850–720MediumStretching of the highly electronegative C-Cl bonds at positions 2 and 4[4].
C-Br 690–515StrongLow-frequency stretching of the heavy C-Br bond at position 6[2].

Self-Validating Experimental Protocol: ATR-FTIR

Traditional KBr pellet preparation introduces moisture, which creates a broad O-H stretching artifact (~3400 cm⁻¹) that can obscure the critical 3100–3000 cm⁻¹ aromatic C-H region. To prevent this, Attenuated Total Reflectance (ATR) is the mandated technique.

To ensure Scientific Integrity, this protocol is designed as a self-validating system —meaning the procedure contains internal quality control checks that automatically invalidate poor data.

Step 1: Instrument Initialization & Environmental Baseline

  • Action: Purge the spectrometer with dry nitrogen for 15 minutes. Acquire a background scan (64 scans, 4 cm⁻¹ resolution) using a clean diamond ATR crystal.

  • Validation Check: Inspect the background spectrum. If the CO₂ doublet (~2350 cm⁻¹) or water vapor noise (>0.01 Absorbance Units) is present, the purge is incomplete. Do not proceed until the baseline is flat.

Step 2: Calibration Verification

  • Action: Place a NIST-traceable polystyrene calibration film on the ATR crystal and acquire a spectrum.

  • Validation Check: The aromatic C=C stretching band must appear at exactly 1601.2 cm⁻¹ (± 0.5 cm⁻¹) . If the peak drifts, the interferometer requires laser recalibration.

Step 3: Sample Acquisition

  • Action: Deposit 2–5 mg of crystalline 3-Benzyl-6-bromo-2,4-dichloroquinoline onto the diamond crystal. Lower the ATR anvil and apply standardized pressure until the software indicates optimal contact.

  • Validation Check: Monitor the live preview. The maximum absorbance peak (likely the C=N stretch) must fall between 0.2 and 0.8 AU . Absorbance > 0.8 indicates excessive pressure altering the crystal lattice; < 0.2 indicates poor contact. Adjust the anvil accordingly. Acquire 64 scans.

Step 4: Orthogonal Cross-Check (Data Synthesis)

  • Action: Process the data with atmospheric compensation and an advanced ATR correction algorithm (to correct for depth-of-penetration variations at lower wavenumbers).

  • Validation Check: Compare the relative intensity of the C-Cl/C-Br bands against a parallel Raman spectrum. If the halogens are successfully incorporated, these bands will be moderate in FT-IR but dominantly intense in Raman.

Structural Validation Workflow

G Start 3-Benzyl-6-bromo- 2,4-dichloroquinoline FTIR ATR-FTIR (Dipole Moment Changes) Start->FTIR Raman Raman Spectroscopy (Polarizability Changes) Start->Raman NMR Multinuclear NMR (Spin-Spin Coupling) Start->NMR Data Spectral Synthesis & Cross-Validation FTIR->Data Polar Bonds (C=N, C-H) Raman->Data Heavy Halogens (C-Cl, C-Br) NMR->Data 3D Topology Valid Confirmed Molecular Structure Data->Valid

Orthogonal structural validation workflow for halogenated quinoline derivatives.

References

  • MDPI , "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis" URL:[Link]

  • Society for Applied Spectroscopy , "Spectra–Structure Correlations in the Mid- and Far-infrared" URL: [Link]

  • Allied Academies , "Fourier transform infrared spectroscopy analysis of various solvent extracts of Caralluma fimbriyata" URL:[Link]

  • ACS Publications , "Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules" URL:[Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 3-Benzyl-6-bromo-2,4-dichloroquinoline: The Definitive Role of X-ray Diffraction

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 3-Benzyl-6-bromo-2,4-dichloroquinoline, a molecule with potential applications in medicinal chemistry, rigorous purity validation is paramount. This guide provides an in-depth technical comparison of X-ray Diffraction (XRD) with other analytical techniques for the purity assessment of this specific crystalline compound. As a Senior Application Scientist, my focus extends beyond procedural steps to the underlying scientific rationale, ensuring a self-validating and robust analytical strategy.

The Imperative of Purity in Crystalline APIs

The solid-state properties of an API, including its crystalline form (polymorphism), directly influence its solubility, stability, and bioavailability.[1][2] Impurities, even in trace amounts, can alter these properties, leading to unpredictable therapeutic outcomes or the formation of toxic byproducts. Therefore, an analytical method that can unequivocally identify the crystalline phase and detect any polymorphic or chemical impurities is not just advantageous, but essential for regulatory compliance and patient safety.[3][4]

X-ray Diffraction: The Gold Standard for Crystalline Purity

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique that provides a unique "fingerprint" of a crystalline material.[2] The fundamental principle lies in the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, a phenomenon described by Bragg's Law.[5] Each crystalline substance produces a characteristic diffraction pattern, defined by the positions (2θ angles) and intensities of the diffraction peaks.[6] This makes XRD an exceptionally specific method for identifying the exact crystalline form of a compound and detecting any crystalline impurities.

Establishing a Reference Standard for a New Chemical Entity

A critical prerequisite for using XRD for purity validation is the availability of a reference diffraction pattern for the pure compound. For a novel molecule like 3-Benzyl-6-bromo-2,4-dichloroquinoline, this reference pattern may not exist in public databases. Therefore, the initial step is to establish an in-house primary reference standard.

This is a multi-step, self-validating process:

  • Synthesis and Purification: Synthesize 3-Benzyl-6-bromo-2,4-dichloroquinoline and purify it to the highest possible degree using techniques such as recrystallization or preparative chromatography.[7]

  • Orthogonal Purity Confirmation: The purity of this initial batch must be confirmed by a suite of orthogonal (different and independent) analytical methods. This is crucial to ensure that the material used to generate the reference XRD pattern is indeed pure.

  • Single Crystal Growth and Structure Elucidation (Optional but Recommended): If feasible, growing a single crystal allows for the unambiguous determination of the molecular structure by single-crystal X-ray diffraction. From these data, a theoretical powder XRD pattern can be simulated using software like Mercury.[8][9][10] This simulated pattern is the most reliable standard reference.[11]

  • Generation of the Experimental Reference Pattern: The highly purified powder sample is then analyzed by powder XRD to generate the experimental reference pattern. This pattern should be consistent with the simulated pattern if single-crystal data was obtained.

A Comparative Analysis: XRD vs. Orthogonal Purity-Assessing Techniques

While XRD is unparalleled for crystalline phase identification, a comprehensive purity assessment relies on a combination of analytical methods. The following table compares XRD with other common techniques for the purity validation of 3-Benzyl-6-bromo-2,4-dichloroquinoline.

Analytical Technique Principle Information Provided Strengths for 3-Benzyl-6-bromo-2,4-dichloroquinoline Purity Limitations
X-ray Diffraction (XRD) Diffraction of X-rays by crystalline structures.Crystalline phase identity, polymorphism, presence of crystalline impurities, and percent crystallinity.- Unambiguous identification of the correct polymorphic form.- High sensitivity to crystalline impurities.- Non-destructive.- Insensitive to amorphous impurities.- Requires a reference pattern.- Quantification can be complex.
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and a mobile phase, with UV detection.Purity based on the relative area of the main peak, detection of non-volatile organic impurities.[12][13][14]- High sensitivity for organic impurities.- Well-established and robust quantitative method.- May not separate all impurities from the main peak.- Insensitive to inorganic impurities and residual solvents.- Does not provide information on the crystalline form.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Melting point, heat of fusion, and purity based on melting point depression.[1][15][16][17]- Provides a quantitative measure of total molar purity.- Can detect amorphous content and different polymorphs by their thermal signatures.- Only applicable to thermally stable compounds that melt without decomposition.- Less sensitive than HPLC for many impurities.- Purity calculation assumes a simple eutectic system.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.Volatile content (water, residual solvents), and thermal stability.[5][6][18][19][20]- Directly quantifies volatile impurities.- Complements DSC by indicating if mass loss occurs during melting.- Not specific for the type of volatile impurity (requires hyphenation with MS or FTIR for identification).- Does not provide information on non-volatile or crystalline impurities.
Quantitative NMR (qNMR) The signal intensity in Nuclear Magnetic Resonance is directly proportional to the number of nuclei.Absolute purity determination by comparing the integral of an analyte signal to that of a certified internal standard.[2][4][21][22]- A primary analytical method for absolute purity assignment.- Highly specific and can be used to identify and quantify impurities without the need for reference standards for each impurity.- Lower sensitivity compared to HPLC.- Requires a highly pure and stable internal standard.- Potential for signal overlap can complicate analysis.

Experimental Protocols

Establishing the In-House Reference Standard Workflow

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Orthogonal Purity Verification cluster_2 Phase 3: Reference Pattern Generation A Synthesis of 3-Benzyl-6-bromo-2,4-dichloroquinoline B Purification (e.g., Recrystallization) A->B C HPLC-UV Analysis (>99.5% Purity) B->C D DSC/TGA Analysis (Sharp melt, no volatiles) C->D E qNMR Analysis (Confirms structure & purity) D->E F Powder XRD Analysis of Purified Sample E->F G Establish In-House Reference Pattern F->G I In-House Primary Reference Standard G->I cluster_0 Initial Purity Screen cluster_1 Decision Point cluster_2 Outcome cluster_3 Further Investigation A Test Sample of 3-Benzyl-6-bromo-2,4-dichloroquinoline B XRD Analysis A->B C Compare to Reference Pattern B->C D Pure Crystalline Phase Confirmed C->D Match E Impurity Detected C->E Mismatch F Characterize Impurity (HPLC, LC-MS, NMR) E->F

Caption: Decision-making workflow for XRD-based purity analysis.

Conclusion

For the purity validation of a crystalline API like 3-Benzyl-6-bromo-2,4-dichloroquinoline, X-ray Diffraction is an indispensable tool. Its ability to provide an unambiguous "fingerprint" of the crystalline state is unmatched by other techniques. While methods like HPLC, DSC, TGA, and qNMR are crucial for detecting organic, volatile, and amorphous impurities and for establishing the purity of the reference standard itself, XRD remains the definitive method for confirming the correct polymorphic form and ensuring the absence of crystalline contaminants. A robust, self-validating purity assessment strategy, therefore, integrates XRD as a central component, supported by a suite of orthogonal analytical techniques. This integrated approach ensures the quality, safety, and consistency of the final drug product.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • ICH. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening.
  • KoreaScience. (2020, March 20). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis.
  • AZoM. (2018, June 27). DSC Purity Determination.
  • PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy.
  • PubMed. (n.d.). Thermal analysis methods for pharmacopoeial materials.
  • ACS Publications. (n.d.). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection.
  • CCDC. (n.d.). Free Crystal Structure Visualization Software.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management.
  • Chemistry World. (2026, April 1). How thermal analysis can enhance pharmaceutical drug development.
  • arXiv. (2025, August 11). DiffractGPT: Atomic Structure Determination from X-ray Diffraction Patterns using Generative Pre-trained Transformer.
  • PMC. (n.d.). Mercury 4.0: from visualization to analysis, design and prediction.
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals.
  • University of Texas at Austin. (n.d.). Links | X-Ray Core Facility.
  • YouTube. (2024, October 11). How to: use the Powder Pattern Simulator in Mercury.
  • arXiv. (n.d.). Tackling Real-World Crystal Structure Prediction from Powder X-ray Diffraction Data.
  • IntechOpen. (2024, March 26). Crystal Structure Prediction for Powder XRD of Polymorph toward Intractable Metal Complexes.
  • AIP Publishing. (2024, July 3). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination.
  • ACS Nano. (2019, July 23). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials.
  • Certara. (2014, July 8). What is HPLC/UV?.
  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • Springer. (n.d.). Development and validation of an HPLC-UV method for purity determination of DNA.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.

Sources

Safety & Regulatory Compliance

Safety

3-Benzyl-6-bromo-2,4-dichloroquinoline proper disposal procedures

This standard operating procedure (SOP) provides essential, step-by-step logistical and safety guidance for the handling and disposal of 3-Benzyl-6-bromo-2,4-dichloroquinoline . As a heavily halogenated intermediate freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This standard operating procedure (SOP) provides essential, step-by-step logistical and safety guidance for the handling and disposal of 3-Benzyl-6-bromo-2,4-dichloroquinoline . As a heavily halogenated intermediate frequently utilized in the synthesis of RORγt modulators and other pharmaceutical candidates , this compound requires strict lifecycle management to ensure regulatory compliance and laboratory safety.

Chemical Profile & Causality of Disposal Constraints

3-Benzyl-6-bromo-2,4-dichloroquinoline (CAS: 924633-15-8) contains three heavy halogen atoms (one bromine, two chlorines) per molecule. This structural feature dictates its entire waste management lifecycle.

The Mechanistic Rationale for Strict Segregation: Halogenated organic compounds cannot be disposed of via standard solvent incineration or biological degradation. If incinerated at low temperatures, the chlorine and bromine substituents act as precursors for highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), while also generating corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases. Consequently, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that halogenated organics be strictly segregated and subjected to specialized high-temperature incineration (>1100°C) equipped with alkaline flue-gas scrubbers . Mixing this compound with non-halogenated waste streams compromises the incineration process, drastically increases institutional disposal costs, and violates environmental compliance standards .

Operational Workflow for Halogenated Waste

The following diagram maps the decision tree and lifecycle for the disposal of 3-Benzyl-6-bromo-2,4-dichloroquinoline, ensuring zero cross-contamination between waste streams.

G Start Waste Generation: 3-Benzyl-6-bromo-2,4-dichloroquinoline State Physical State? Start->State Solid Solid Waste (Contaminated PPE/Silica) State->Solid Powder/Residue Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Dissolved in Solvent Segregate Segregate as: Halogenated Organic Waste Solid->Segregate Liquid->Segregate Container HDPE / PTFE-lined Container Max 90% Fill Segregate->Container SAA Satellite Accumulation Area (SAA) Secondary Containment Container->SAA EHS EHS Transfer & Manifesting SAA->EHS Within 3 days of limit Incineration High-Temp Incineration (>1100°C) with Flue Gas Scrubbing EHS->Incineration EPA RCRA Compliant

Workflow for the segregation, containerization, and terminal disposal of halogenated waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the integrity of the disposal process.

Phase 1: Waste Segregation & Compatibility Verification
  • Identify the Waste Matrix: Determine if the 3-Benzyl-6-bromo-2,4-dichloroquinoline is in solid form (e.g., recrystallization residue, contaminated silica gel) or dissolved in a solvent (e.g., dichloromethane, chloroform).

  • Isolate from Incompatibles: Ensure the designated waste container contains no strong bases, alkali metals, or oxidizing agents. Halogenated quinolines can react violently with strong nucleophiles or active metals.

  • Segregate from Non-Halogenated Streams: Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane) .

    • Self-Validation Check: Review the container log. If any non-halogenated solvent is listed, you must start a new, dedicated halogenated waste container.

Phase 2: Containerization
  • Select Appropriate Containment: Use only High-Density Polyethylene (HDPE) carboys or glass bottles with PTFE-lined screw caps. Do not use standard plastic containers, as halogenated solvents will degrade them over time.

  • Transfer the Waste: Use a dedicated, chemically resistant funnel to transfer the liquid or solid waste into the container inside a certified chemical fume hood.

  • Manage Vapor Expansion: Fill the container to a maximum of 90% capacity.

    • Self-Validation Check: Visually confirm there is at least 10% headspace. This prevents hydrostatic rupture in the event of temperature fluctuations.

Phase 3: Labeling and SAA Management
  • Apply RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste - Halogenated Organics" .

  • List Constituents: Write out the full chemical names (e.g., "3-Benzyl-6-bromo-2,4-dichloroquinoline", "Dichloromethane"). Do not use abbreviations or chemical formulas.

  • Store in Secondary Containment: Place the container in a chemically resistant secondary containment bin within the laboratory's designated Satellite Accumulation Area (SAA).

Phase 4: Institutional Transfer
  • Seal the Container: Ensure the cap is vapor-tight.

  • Request Pickup: Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department before the SAA volume limit (typically 55 gallons) is reached.

Quantitative Logistics & Safety Data

To ensure rapid decision-making during laboratory operations, critical quantitative parameters for managing this compound are summarized below.

ParameterLimit / SpecificationOperational Rationale
Maximum Container Fill 90% of total volumeAllows for vapor expansion and prevents hydrostatic rupture during transport.
Halogen Threshold >1,000 ppmMixtures exceeding this halogen concentration must be classified and priced as halogenated waste.
SAA Storage Limit 55 Gallons (Total)Federal RCRA limit for satellite accumulation areas. Must be moved to central storage within 3 days of reaching this limit.
Incineration Temperature >1,100°C (2,012°F)Minimum temperature required to completely destroy C-Br and C-Cl bonds and prevent PCDD/PCDF formation.
Secondary Containment 110% of largest containerEnsures complete capture of the material in the event of primary container failure.

Emergency Spill Response Protocol

In the event of a spill involving 3-Benzyl-6-bromo-2,4-dichloroquinoline, execute the following self-validating recovery steps:

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Solid Spills (Powder): Do not dry sweep, as this aerosolizes the halogenated dust. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust, then scoop into a wide-mouth HDPE container.

  • Liquid Spills (Solution): Apply an inert, non-combustible absorbent pad or diatomaceous earth over the spill. Do not use combustible materials like paper towels for highly concentrated solutions.

  • Terminal Cleanup: Wash the affected surface with a detergent solution, collect all contaminated cleaning materials, and dispose of them strictly as Halogenated Solid Waste .

References

  • Methylene Linked Quinolinyl Modulators of RORyt United States Patent Application US20140107094A1 URL
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA) - 40 CFR Part 261 URL:[Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Organic Solvent Waste Disposal Procedures University of British Columbia (UBC) Safety & Risk Services URL:[Link]

  • Chemical Waste Management Guide University of Illinois Urbana-Champaign (UIUC) Division of Research Safety URL: [Link]

Handling

Personal protective equipment for handling 3-Benzyl-6-bromo-2,4-dichloroquinoline

As a Senior Application Scientist, I recognize that handling complex, multi-halogenated intermediates like 3-Benzyl-6-bromo-2,4-dichloroquinoline (CAS: 924633-15-8) requires more than just a cursory glance at a safety da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex, multi-halogenated intermediates like 3-Benzyl-6-bromo-2,4-dichloroquinoline (CAS: 924633-15-8) requires more than just a cursory glance at a safety data sheet. Frequently utilized as a critical synthetic intermediate in the development of RORγt modulators for autoimmune diseases such as rheumatoid arthritis and psoriasis[1], this compound presents specific physicochemical hazards that dictate strict operational and personal protective equipment (PPE) protocols.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to handling this halogenated quinoline, ensuring both scientific integrity and regulatory compliance.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular causality of the hazard. 3-Benzyl-6-bromo-2,4-dichloroquinoline is a highly lipophilic, multi-halogenated aromatic compound.

  • Dermal Penetration & Electrophilicity: The presence of the benzyl group and the quinoline core significantly increases the molecule's lipophilicity, facilitating rapid transdermal absorption if it contacts the skin. Furthermore, the bromo and chloro substituents at the 2, 4, and 6 positions increase the electrophilic character of the quinoline ring. In biological systems, these halogens can act as leaving groups in nucleophilic aromatic substitution reactions, making the compound a potential arylating agent that can bind to cellular proteins, causing severe contact dermatitis and sensitization.

  • Particulate Aerosolization: As a solid crystalline powder, the primary route of unintended exposure during weighing and transfer is the inhalation of micro-particulates, which can act as severe respiratory tract irritants.

Because of these properties, standard laboratory precautions are insufficient. The mandates a targeted hazard assessment to select PPE that specifically mitigates these absorption and inhalation risks[2][3].

Quantitative PPE Specifications

The following table summarizes the required PPE, translating qualitative hazards into quantitative, actionable metrics.

PPE CategoryMaterial SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile (Double-gloved) or Neoprene≥ 0.12 mm thickness, Breakthrough time > 240 minsLatex is highly permeable to lipophilic organics. Nitrile or Neoprene provides a dense cross-linked barrier against halogenated aromatics.
Eye Protection Polycarbonate Safety GogglesANSI Z87.1-2020 certified, 99% UV/splash protectionA complete orbital seal prevents micro-particulate ingress and protects against solvent splashes during dissolution.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex, Knee-lengthSynthetic blends can melt into the skin during a fire. Cotton/Nomex prevents electrostatic discharge and skin contact.
Respiratory N95 / P100 Particulate Respirator95-99.9% filtration efficiency at 0.3 µmRequired only if handling outside a certified fume hood (e.g., during a spill cleanup).

Operational Workflow & Step-by-Step Methodology

According to the National Research Council's, all operations involving solid toxic substances that may generate aerosols must be conducted within a certified chemical fume hood[4].

G A Hazard Assessment: Halogenated Quinoline B Engineering Controls: Verify Fume Hood Airflow A->B Step 1 C PPE Selection: Nitrile, Goggles, FR Coat B->C Step 2 D Operational Handling: Weighing & Transfer C->D Step 3 E Waste Segregation: Halogenated Organic Waste D->E Step 4 F Decontamination & Doffing D->F Step 5

Workflow for hazard assessment, PPE selection, and handling of halogenated quinolines.

Phase 1: Preparation and Donning
  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Keep the sash at or below the 18-inch operating mark to maintain negative pressure.

  • Don Body Protection: Put on a knee-length, fully buttoned FR lab coat. Ensure sleeves cover the wrists completely.

  • Don Eye Protection: Equip ANSI-certified splash goggles. Safety glasses are insufficient as they lack an orbital seal.

  • Don Hand Protection: Apply a baseline pair of nitrile gloves. Apply a second pair (double-gloving) over the cuffs of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Handling and Transfer
  • Static Mitigation: 3-Benzyl-6-bromo-2,4-dichloroquinoline is a dry powder that can hold a static charge, causing it to "jump" from spatulas. Use an anti-static ionizer gun or anti-static weigh boats before transferring the chemical.

  • Weighing Protocol: Perform all weighing inside the fume hood. If an analytical balance is located outside the hood, pre-weigh the compound into a tared, sealable vial inside the hood. Seal the vial, decontaminate the exterior, and then transfer it to the external balance.

  • Solvent Addition: When preparing stock solutions (e.g., in DMSO or THF for RORγt assays), add the solvent slowly down the side of the vessel to minimize aerosolization of the dry powder.

Phase 3: Doffing and Decontamination
  • Surface Decontamination: Wipe down the fume hood surface and balance with a solvent compatible with the compound (e.g., a small amount of isopropanol or ethanol on a disposable wipe), followed by soap and water.

  • Glove Removal: Remove the outer layer of gloves using the "glove-in-glove" technique to avoid contaminating the inner glove or bare skin. Dispose of them in the solid hazardous waste container.

  • Final Doffing: Remove goggles and lab coat. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Disposal and Spill Management Plan

Improper disposal of halogenated organics poses severe environmental and regulatory risks. Under the, halogenated waste must be strictly segregated[5].

  • Waste Segregation Logic: Never mix halogenated waste (like 3-Benzyl-6-bromo-2,4-dichloroquinoline) with non-halogenated organic solvents. Incinerating mixed waste at standard temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).

  • Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be placed in a dedicated, clearly labeled "Solid Halogenated Hazardous Waste" container.

  • Liquid Waste: Any solutions containing the compound must be disposed of in a carboy explicitly labeled for "Liquid Halogenated Organic Waste." Ensure the container is kept closed unless actively adding waste.

  • Spill Response: In the event of a powder spill outside the fume hood, immediately evacuate the immediate area to allow aerosols to settle. Don an N95/P100 respirator. Gently cover the spill with damp absorbent pads (to prevent dust generation) and carefully sweep the material into a hazardous waste bag using a non-sparking tool.

References

  • US Patent Application US20140107094A1. "Methylene Linked Quinolinyl Modulators of RORγt." Google Patents.
  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment, General requirements." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.